molecular formula C10H12N2O3 B2879687 Phg-gly-OH CAS No. 134624-91-2

Phg-gly-OH

Cat. No.: B2879687
CAS No.: 134624-91-2
M. Wt: 208.217
InChI Key: LJXOMNKURQBXLP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phg-gly-OH is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.217. The purity is usually 95%.
BenchChem offers high-quality Phg-gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phg-gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-amino-2-phenylacetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-9(7-4-2-1-3-5-7)10(15)12-6-8(13)14/h1-5,9H,6,11H2,(H,12,15)(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXOMNKURQBXLP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phg-gly-OH chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Characterization and Synthetic Utility of Phg-Gly-OH

Executive Summary This technical guide provides a comprehensive analysis of Phenylglycylglycine (Phg-Gly-OH), a dipeptide of significant interest in medicinal chemistry and peptide therapeutics. Unlike the common phenylalanine (Phe) residue, phenylglycine (Phg) contains a phenyl ring directly attached to the


-carbon, imparting unique steric constraints and conformational rigidity. This document details the chemical structure, molecular weight calculations, stereochemical considerations, and validated synthesis protocols for Phg-Gly-OH, serving as a reference for drug development professionals and application scientists.

Chemical Identity and Structure

Phg-Gly-OH is a dipeptide composed of a phenylglycine residue coupled to a glycine residue with a free C-terminal carboxylic acid.

Nomenclature and Identifiers
  • IUPAC Name: 2-[[2-amino-2-phenylacetyl]amino]acetic acid[1]

  • Common Name: Phenylglycylglycine[1][2]

  • Abbreviation: H-Phg-Gly-OH

  • Molecular Formula:

    
    [1][3]
    

Stereochemical Variants: The biological activity and application depend heavily on the stereochemistry of the Phg residue.

  • L-Phg-Gly-OH (S-isomer): Used in standard peptide synthesis and chiral resolution studies.

    • CAS Number: 134624-91-2[3][4][5][6]

  • D-Phg-Gly-OH (R-isomer): Common impurity or degradation product in

    
    -lactam antibiotics (e.g., Cefaclor, Cephalexin) which utilize D-phenylglycine side chains.
    
    • CAS Number: 6453-64-1[1]

Molecular Weight Calculation

The molecular weight is derived from the sum of the residue masses minus the water molecule lost during peptide bond formation.

ComponentFormulaMonoisotopic Mass (Da)Contribution
Phg Residue

133.05N-terminal residue
Gly Residue

57.02C-terminal residue
Water (End Groups)

18.01Terminal H and OH
Total

208.08 Exact Mass
  • Average Molecular Weight: 208.21 g/mol [3]

Structural Visualization

The following diagram illustrates the chemical connectivity of L-Phg-Gly-OH.

PhgGlyStructure Phg_SideChain Phenyl Ring (Steric Bulk) Alpha_Carbon α-Carbon (Chiral Center) Phg_SideChain->Alpha_Carbon Side Chain Peptide_Bond Peptide Bond (-CO-NH-) Alpha_Carbon->Peptide_Bond Amine N-Terminus (NH2) Amine->Alpha_Carbon Gly_Backbone Glycine Backbone (-CH2-) Peptide_Bond->Gly_Backbone Carboxyl C-Terminus (-COOH) Gly_Backbone->Carboxyl

Caption: Structural connectivity of Phg-Gly-OH highlighting the steric bulk of the phenyl group at the N-terminal


-carbon.

Physicochemical Properties

Understanding the physicochemical behavior of Phg-Gly-OH is critical for purification and formulation.

  • Solubility: Moderately soluble in water; solubility increases significantly in acidic (pH < 3) or basic (pH > 9) buffers due to ionization of the terminal amine or carboxyl group.

  • Isoelectric Point (pI): Estimated at ~5.8.[7]

    • pKa (COOH): ~3.1 (Typical for dipeptides)

    • pKa (NH3+): ~8.1 (Lower than free amino acids due to electron-withdrawing effect of the amide bond).

  • UV Absorbance: The phenyl ring provides a chromophore with

    
     around 257 nm, allowing detection by UV-Vis spectroscopy, unlike simple aliphatic peptides.
    

Synthetic Protocols

The synthesis of Phg-Gly-OH requires careful attention to racemization, as the phenylglycine


-proton is highly acidic and prone to abstraction during activation.
Solid-Phase Peptide Synthesis (SPPS) Workflow

Objective: Synthesize H-L-Phg-Gly-OH using Fmoc chemistry on Wang resin.

Reagents:

  • Resin: Fmoc-Gly-Wang Resin (Loading: 0.6–0.8 mmol/g).

  • Coupling: Fmoc-L-Phg-OH (3 eq), HBTU (2.9 eq), DIPEA (6 eq).

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
    .
    

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection (Gly): Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation: Dissolve Fmoc-L-Phg-OH and HBTU in DMF. Add DIPEA immediately before adding to resin to minimize racemization.

  • Coupling: Shake at room temperature for 45–60 min. Note: Extended coupling times increase racemization risk for Phg.

  • Final Deprotection: Remove N-terminal Fmoc group with 20% Piperidine/DMF.

  • Cleavage: Treat resin with TFA cocktail for 2 hours. Precipitate in cold diethyl ether.

Solution Phase Synthesis (Dipeptide Scale-up)

For larger quantities (>5g), solution phase synthesis via active ester is preferred.

  • Activation: React Boc-L-Phg-OH with N-hydroxysuccinimide (HOSu) and DCC in THF to form Boc-L-Phg-OSu.

  • Coupling: Dissolve Glycine (free acid) in

    
     solution (pH 8.5). Add Boc-L-Phg-OSu solution dropwise.
    
  • Workup: Acidify to pH 2, extract with Ethyl Acetate.

  • Deprotection: Remove Boc group with TFA/DCM (1:1).

Synthesis Workflow Diagram

SynthesisWorkflow Start Fmoc-Gly-Wang Resin Deprotect1 Fmoc Removal (20% Piperidine) Start->Deprotect1 Wash1 DMF Wash Deprotect1->Wash1 Couple Coupling (Fmoc-Phg-OH + HBTU + DIPEA) Wash1->Couple Racemization_Check CRITICAL: Minimize Base Contact Time Couple->Racemization_Check Deprotect2 Final Fmoc Removal Couple->Deprotect2 Cleavage TFA Cleavage (95% TFA) Deprotect2->Cleavage Product H-Phg-Gly-OH (Crude) Cleavage->Product

Caption: Step-by-step Fmoc-SPPS workflow for Phg-Gly-OH synthesis emphasizing the critical racemization control point.

Analytical Characterization

To validate the identity and purity of Phg-Gly-OH, the following methods are standard.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 254 nm (Phenyl ring absorption) and 214 nm (Peptide bond).

  • Retention: Phg-Gly-OH will elute later than Gly-Gly due to the hydrophobicity of the phenyl ring but earlier than Phe-Gly due to the lack of the methylene spacer.

Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in Positive Mode.[8]

  • Expected Ion

    
    :  209.09 m/z.
    
  • Fragmentation: MS/MS fragmentation typically yields a major peak at 134 m/z (Phg immonium ion) or loss of the glycine moiety.

Applications in Drug Development

Antibiotic Impurity Profiling

D-Phg-Gly-OH (CAS 6453-64-1) is a known degradation product of cephalosporins like Cefaclor . Under hydrolytic conditions, the


-lactam ring opens, and the side chain can cleave to release the dipeptide fragment. Quantifying this impurity is a critical quality control step in antibiotic manufacturing.
Steric Probes in Peptidomimetics

In medicinal chemistry, replacing Phenylalanine (Phe) with Phenylglycine (Phg) restricts the conformational freedom of the peptide backbone (


 and 

angles). Phg-Gly-OH serves as a building block to introduce this constraint, often improving metabolic stability against proteases that require specific backbone flexibility for cleavage.

References

  • PubChem. (2025).[1][8] Phenylglycylglycine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Solubility Profiling of H-Phg-Gly-OH: Physicochemical Basis & Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of H-Phg-Gly-OH (L-Phenylglycyl-glycine) . This document is structured for researchers requiring precise physicochemical insights for synthesis, purification, and formulation.

Executive Summary

H-Phg-Gly-OH is a dipeptide combining the sterically constrained, hydrophobic residue Phenylglycine (Phg) with the flexible, hydrophilic residue Glycine (Gly) . Unlike its structural analog Phenylalanine (Phe), Phg possesses a phenyl ring directly attached to the


-carbon, imparting unique electronic properties (lower amine pK

) and increased steric rigidity.

The solubility of H-Phg-Gly-OH is governed by its zwitterionic lattice energy in the solid state versus its solvation energy in liquid media. It exhibits a "U-shaped" pH-solubility profile in aqueous media, with minimum solubility at its isoelectric point (pI ~5.8) and high solubility in high-dielectric organic solvents (DMSO, HFIP).

Part 1: Molecular Architecture & Physicochemical Basis

To predict and manipulate the solubility of H-Phg-Gly-OH, one must understand the competition between its crystal lattice forces and solvent interactions.

The "Phenylglycine Effect"

While Phenylalanine (Phe) has a benzyl side chain (


), Phenylglycine (Phg) has a phenyl side chain (

) directly on the

-carbon.
  • Electronic Impact: The electron-withdrawing nature of the phenyl ring reduces the basicity of the N-terminal amine. The pK

    
     of the Phg amine (~6.8–7.0) is significantly lower than that of Phe (~9.1) or Gly (~9.6).[1][2][3]
    
  • Steric Impact: The direct attachment restricts conformational freedom (

    
     angles), leading to tighter crystal packing and higher lattice energy, which generally opposes dissolution.
    
The Zwitterionic Lock

At neutral pH, H-Phg-Gly-OH exists as a zwitterion (


). The strong electrostatic attraction between these charged termini creates a high-melting crystal lattice that is insoluble in non-polar organic solvents and requires significant dielectric strength or pH manipulation to disrupt.
Solvation Mechanism Diagram

The following diagram illustrates the solvation barriers and the requisite solvent properties to overcome them.

SolvationMechanism cluster_Organic Organic Interaction Solid Solid H-Phg-Gly-OH (Crystal Lattice) Zwitterion Zwitterionic Form (+NH3...COO-) Solid->Zwitterion Dissociation Energy (Endothermic) Water Water (pH = pI) High Dielectric / H-Bonding Zwitterion->Water Limited Solubility (Hydrophobic Effect of Phg) AcidBase pH Adjustment (pH < 2 or pH > 8) Zwitterion->AcidBase High Solubility (Ionization breaks Lattice) Organic Organic Solvents (MeOH, DMSO, DCM) Zwitterion->Organic Variable Solubility (Depends on Dielectric Constant) DMSO DMSO/DMF (Soluble) Organic->DMSO MeOH MeOH/EtOH (Sparingly Soluble) Organic->MeOH DCM DCM/Hexane (Insoluble) Organic->DCM

Part 2: Solubility Profile Matrix

The following data summarizes the solubility behavior of H-Phg-Gly-OH. Note that specific values can vary based on the solid-state polymorph; these descriptions represent the thermodynamic equilibrium of the amorphous/microcrystalline solid.

Table 1: Comparative Solubility Profile
Solvent ClassSpecific SolventSolubility RatingMechanism / Notes
Aqueous (Neutral) Water (pH 5–6)Moderate/Low Soluble, but limited by Phg hydrophobicity. Minimized at pI.
Aqueous (Acidic) 0.1 M HCl / 1% AcOHHigh Protonation of C-term (

) disrupts zwitterionic lattice.
Aqueous (Basic) 0.1 M NaOH / 1% NH

OH
High Deprotonation of N-term (

) generates anionic species.
Polar Aprotic DMSO, DMF, NMPVery High High dielectric constant (

) disrupts ionic lattice; solvates hydrophobic Phg.
Polar Protic Methanol, EthanolLow Insufficient dielectric strength to break zwitterionic lattice effectively.
Fluorinated HFIP, TFEHigh Strong H-bond donor capability disrupts peptide backbone aggregation.
Non-Polar DCM, Ethyl Acetate, HexaneInsoluble Cannot solvate the charged termini of the zwitterion.
Critical Insight: The pH Window

Due to the lower pK


 of the Phg amine (~7.0), H-Phg-Gly-OH becomes anionic at a lower pH than typical peptides.
  • Solubility Window: To achieve

    
     in aqueous media, adjust pH to < 3.0  or > 8.0 .
    
  • Caution: Avoid pH > 11 for prolonged periods to prevent racemization of the sensitive Phenylglycine

    
    -proton.
    

Part 3: Experimental Determination Protocol

Do not rely on literature values for critical formulation work, as polymorphism and residual salts (TFA/HCl) drastically alter solubility. Use this self-validating protocol.

Saturation Shake-Flask Method (HPLC Quantification)

Objective: Determine the thermodynamic solubility of H-Phg-Gly-OH in a specific solvent system.

Materials:

  • H-Phg-Gly-OH (solid).

  • Target Solvent (e.g., PBS pH 7.4, MeOH).

  • Syringe Filter (0.22 µm PVDF or PTFE).

  • HPLC System (C18 column).

Workflow:

  • Supersaturation: Add excess H-Phg-Gly-OH solid to 1 mL of solvent in a glass vial. (Target visual precipitation; start with 50 mg).

  • Equilibration: Agitate at 25°C for 24 hours. (Use a thermomixer or shaker plate).

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm filter.

    • Check point: If the filtrate is cloudy, centrifugation was insufficient. Re-spin.

  • Quantification: Dilute the filtrate 1:10 or 1:100 in mobile phase and inject into HPLC.

    • Calculation: Compare peak area to a standard curve of H-Phg-Gly-OH (0.1 – 1.0 mg/mL).

Diagram: Solubility Determination Workflow

SolubilityProtocol Start Start: Solid H-Phg-Gly-OH Mix Add Excess Solid to Solvent (Target >50 mg/mL) Start->Mix Agitate Agitate 24h @ 25°C (Thermodynamic Equilibrium) Mix->Agitate Centrifuge Centrifuge & Filter (0.22 µm PVDF) Agitate->Centrifuge Check Is Filtrate Clear? Centrifuge->Check Check->Centrifuge No (Re-filter) Dilute Dilute Filtrate (Prevent Column Overload) Check->Dilute Yes HPLC HPLC Quantification (UV @ 214/254 nm) Dilute->HPLC Calc Calculate Solubility (S) S = (Area_sample / Area_std) * Conc_std * Dilution HPLC->Calc

Part 4: Applications & Strategic Recommendations

Synthesis & Purification[4]
  • Reaction Solvent: Perform coupling reactions in DMF or NMP . Avoid DCM as the zwitterionic dipeptide will precipitate, potentially trapping impurities.

  • Workup: If the product is H-Phg-Gly-OH (free acid), precipitate it from the reaction mixture by adding Diethyl Ether or Acetonitrile .

  • Purification: Use Reverse Phase HPLC (C18).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Note: The phenyl ring provides good retention on C18, allowing separation from glycine or inorganic salts.

Formulation
  • Injectables: For aqueous formulations, use a buffer system (Citrate or Acetate) to hold the pH away from the pI (5.8). A pH of 4.0 is often ideal for stability and solubility.

  • Cosolvents: If higher concentration is needed at neutral pH, add Propylene Glycol or PEG-400 (up to 20% v/v) to lower the dielectric requirement.

References

  • Physicochemical Properties of Amino Acids

    • Haynes, W. M. (Ed.).[4][5] (2014). CRC Handbook of Chemistry and Physics. CRC Press. (Reference for Glycine solubility and general amino acid pKa values).

  • Phenylglycine Characteristics

    • Sabbah, R., & Skoulika, S. (1980).[6] Thermodynamique de composes azotes. Partie VI. Etude thermochimique de la N-phenylglycine et de la D-α-phenylglycine. Thermochimica Acta, 36, 179-187.[6] Link

  • Peptide Solubility Prediction

    • Black, S. D., & Mould, D. R. (1991). Development of hydrophobicity parameters to analyze proteins which bear post-translational modifications. Analytical Biochemistry, 193(1), 72-82. Link

  • Synthesis and Properties of Phenylglycine Peptides

    • U.S. Patent 3,532,736. (1970). Novel amino acid protecting group. (Describes synthesis and properties of D-phenylglycylglycine derivatives). Link

  • General Solubility Guidelines

    • Bachem. (2021).[1] Peptide Solubility Guidelines. Link

Sources

Biological Activity of Phenylglycine-Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural, synthetic, and biological dimensions of peptides containing Phenylglycine (Phg).[1][2][3] Unlike its homolog Phenylalanine (Phe), Phg possesses a phenyl ring attached directly to the


-carbon. This unique architecture imparts significant conformational rigidity, enhanced proteolytic stability, and distinct electronic properties, making Phg a critical residue in the design of glycopeptide antibiotics (e.g., Vancomycin) and modern peptidomimetics. However, its integration requires specialized synthetic protocols to mitigate the high risk of racemization at the benzylic 

-carbon.

Part 1: Structural & Physicochemical Properties[2][4][5]

Conformational Constraints

The direct attachment of the phenyl ring to the


-carbon in Phg introduces severe steric strain compared to Phe, where a methylene spacer (

) exists.
  • Ramachandran Restriction: Phg residues severely restrict the

    
     and 
    
    
    
    torsion angles of the peptide backbone. This rigidity is often exploited to lock peptides into bioactive conformations, such as
    
    
    -turns or rigid "cup" structures seen in glycopeptide antibiotics.
  • 
    -
    
    
    
    Stacking:
    The fixed orientation of the aromatic ring facilitates strong, ordered
    
    
    -
    
    
    stacking interactions. This property is currently driving research into Phg-based supramolecular hydrogels, which show superior mechanical strength compared to Phe-based analogs.
Proteolytic Stability

Phg is a non-proteinogenic amino acid.[1][2][4][5] Endogenous proteases (e.g., chymotrypsin, trypsin) generally do not recognize the Phg side chain efficiently due to the steric bulk proximal to the scissile bond. Consequently, incorporating Phg into peptide sequences significantly extends plasma half-life (


), a critical parameter in therapeutic peptide development.

Table 1: Comparative Properties of Phenylalanine (Phe) vs. Phenylglycine (Phg)

FeatureL-Phenylalanine (Phe)L-Phenylglycine (Phg)Biological Impact
Side Chain


Phg has higher steric bulk at

-carbon.
Acidity (

-H)
Low (

)
High (

)
Phg is highly prone to racemization.
Conformation FlexibleRigid / ConstrainedPhg stabilizes

-sheets and turns.
Proteolysis SusceptibleResistantPhg improves metabolic stability.

Part 2: Synthesis & Handling (The Racemization Challenge)

The Mechanism of Racemization

The


-proton of Phg is benzylic. The electron-withdrawing nature of the adjacent carbonyl and the resonance stabilization provided by the phenyl ring render this proton significantly more acidic than in standard amino acids.
  • Risk Factor: During base-mediated coupling (Fmoc-SPPS), the

    
    -proton is easily abstracted, leading to a planar enolate intermediate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (DL-peptide).
    
Validated Protocol for Epimerization-Free Synthesis

To ensure structural integrity, the following protocol minimizes base exposure and activates the carboxyl group without abstracting the


-proton.

Protocol: Low-Racemization Coupling of Fmoc-Phg-OH

  • Reagents:

    • Coupling Reagent: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) OR COMU.

    • Base: TMP (2,4,6-Trimethylpyridine) or Collidine. Avoid DBU or excess DIEA.

    • Solvent: DMF or DCM (Anhydrous).

  • Workflow:

    • Step 1 (Pre-activation): Dissolve Fmoc-Phg-OH (3 eq) and DEPBT (3 eq) in DMF. Add TMP (3 eq) immediately prior to addition to the resin.

    • Step 2 (Coupling): Add mixture to the resin.[6] Allow reaction for 60 minutes.

    • Step 3 (Monitoring): Perform a Kaiser test. If incomplete, do not use strong base for recoupling. Repeat with fresh reagents.

    • Step 4 (Deprotection): Use 20% Piperidine in DMF. Note: The Phg residue itself is stable to deprotection conditions once coupled; the risk is primarily during the activation of the free acid.

  • Validation:

    • Analyze crude product via C18 RP-HPLC. Racemized peptides (D-Phg) typically elute earlier than L-Phg analogs due to disrupted hydrophobic binding domains.

SynthesisWorkflow Start Fmoc-Phg-OH (Starting Material) Activation Activation (Risk Zone) Start->Activation Enolate Planar Enolate (Racemization) Activation->Enolate Strong Base (DIEA/DBU) SafeCoupling Safe Coupling (DEPBT + TMP) Activation->SafeCoupling Weak Base (Collidine) Racemic DL-Mixture (Impurity) Enolate->Racemic Product Pure L-Peptide SafeCoupling->Product

Figure 1: Synthetic workflow distinguishing high-risk base-catalyzed pathways from the optimized low-racemization protocol.

Part 3: Biological Implications & Case Studies

Mechanism of Action: Glycopeptide Antibiotics

The most prominent biological application of Phg derivatives (e.g., 4-hydroxyphenylglycine, Hpg) is in the Vancomycin family.[3]

  • Role of Phg: The rigidity of the Phg/Hpg residues locks the peptide backbone into a rigid "cup" shape.

  • Target Binding: This pre-organized conformation is entropically favorable for binding the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors.

  • Outcome: Inhibition of cell wall cross-linking (transpeptidation), leading to bacterial lysis.

Case Study: Odevixibat (IBAT Inhibitor)

Odevixibat is a recently approved drug for Progressive Familial Intrahepatic Cholestasis (PFIC).[7]

  • Structure: Contains a D-4-hydroxyphenylglycine moiety.

  • Function: The Phg-derivative provides a specific steric fit into the Ileal Bile Acid Transporter (IBAT), preventing bile acid reuptake. This demonstrates the utility of Phg in designing peptidomimetics with high receptor selectivity and metabolic stability.

Visualizing the Mechanism

The following diagram illustrates the critical role of Phg-stabilized conformation in the mechanism of action for Vancomycin-class antibiotics.

MOA Phg Phenylglycine (Phg/Hpg) Residues Backbone Peptide Backbone Rigidification Phg->Backbone Steric Constraint Cup Pre-organized 'Binding Cup' Backbone->Cup Entropic Stabilization Complex Stable Drug-Target Complex Cup->Complex High Affinity Binding Target Bacterial Target (D-Ala-D-Ala) Target->Complex Inhibition Cell Wall Synthesis Inhibition Complex->Inhibition Block Transpeptidation

Figure 2: Mechanism of Action for Phg-containing glycopeptides. The rigidity provided by Phg is essential for the entropic favorability of target binding.

Part 4: Experimental Protocols for Activity Assessment

Proteolytic Stability Assay

To verify the enhanced stability of Phg-containing peptides:

  • Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Incubation: Add Chymotrypsin (enzyme:substrate ratio 1:100). Incubate at 37°C.

  • Sampling: Aliquot at 0, 1, 4, 8, and 24 hours. Quench with 1% TFA.

  • Analysis: Monitor degradation via HPLC. Phg-peptides should show >90% integrity at 4 hours, whereas Phe-analogs typically degrade <50%.

Circular Dichroism (CD) Spectroscopy

To confirm conformational rigidity:

  • Solvent: Prepare samples in water and TFE (Trifluoroethanol) mixtures.

  • Measurement: Scan 190–250 nm.

  • Interpretation: Phg-peptides often exhibit stable spectra resistant to thermal denaturation or solvent changes, indicative of a rigidified secondary structure (e.g., stable

    
    -turn).
    

References

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[8] Tetrahedron Letters.[4][8]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.[1][2][8] Natural Product Reports.[1][8]

  • Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions.[8] Journal of Peptide Science.[8]

  • Bertouille, et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels. Materials Today Chemistry.

  • FDA Drug Approvals. Odevixibat (Bylvay) Prescribing Information.

Sources

Methodological & Application

Application Note: Precision Synthesis of H-Phg-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals requiring high-fidelity synthesis of the dipeptide H-Phg-Gly-OH .

This guide deviates from standard generic protocols to address the two specific chemical liabilities of this sequence:

  • Racemization of Phenylglycine (Phg): The

    
    -proton of Phg is benzylic and highly acidic, making it prone to base-catalyzed epimerization during activation and coupling.
    
  • Diketopiperazine (DKP) Formation: Dipeptides bound to resin via ester linkages are thermodynamically driven to cyclize and cleave prematurely (DKP formation) upon N-terminal deprotection.[1]

Executive Summary & Strategic Analysis

Synthesizing the dipeptide H-Phg-Gly-OH presents a deceptive challenge. While short, the sequence combines a sterically sensitive, racemization-prone non-standard amino acid (Phg) with a C-terminal Glycine that, when resin-bound, facilitates rapid Diketopiperazine (DKP) cyclization.

Standard SPPS protocols (e.g., Wang resin, HBTU/DIEA activation) will likely result in <50% yield and significant D-Phg contamination .

The Optimized Strategy:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin is mandatory. Its steric bulk inhibits DKP formation, and its high acid sensitivity allows for mild cleavage.

  • Coupling Chemistry: DIC/Oxyma Pure is selected over HBTU/DIEA. The absence of tertiary bases (like DIEA) during activation is critical to preserving the chiral integrity of Phg.

  • Cleavage Pathway: A "Protected Cleavage" strategy is recommended. The peptide is cleaved from the resin retaining the N-terminal Fmoc group to prevent DKP, followed by solution-phase deprotection.

Mechanistic Pathways & Risks

Diketopiperazine (DKP) Formation

DKP formation is the primary failure mode for dipeptide synthesis on resin. Upon removal of the N-terminal Fmoc group, the free amine can attack the C-terminal resin ester linkage, forming a cyclic dipeptide and detaching from the resin.

DKP_Mechanism cluster_legend Pathway Legend Resin_Bound Fmoc-Phg-Gly-O-Resin Deprotection Fmoc Removal (20% Piperidine) Resin_Bound->Deprotection Free_Amine H2N-Phg-Gly-O-Resin (Unstable Intermediate) Deprotection->Free_Amine Cyclization Nucleophilic Attack on Ester Linkage Free_Amine->Cyclization Fast on Wang Resin Desired_Product H-Phg-Gly-OH (Linear Target) Free_Amine->Desired_Product Requires 2-CTC Resin & Fast Workup DKP_Product Cyclic DKP (Byproduct in Solution) Cyclization->DKP_Product key Red path = Failure Mode (DKP) Green path = Success

Figure 1: Mechanism of premature cleavage via DKP formation. 2-CTC resin suppresses the 'Cyclization' step via steric hindrance.

Materials & Reagents

ComponentSpecificationRationale
Resin 2-Chlorotrityl Chloride (2-CTC) Steric bulk prevents DKP; allows mild 1% TFA cleavage.
Amino Acid 1 Fmoc-Gly-OH C-terminal residue.[2]
Amino Acid 2 Fmoc-Phg-OH N-terminal residue (Racemization prone).[3][4][5]
Coupling Reagent DIC (Diisopropylcarbodiimide)Carbodiimide activation avoids base-catalyzed racemization.
Additive Oxyma Pure Superior to HOBt/HOAt for suppressing racemization.
Solvent DMF (Peptide Grade)Standard solvent.[1]
Cleavage Acid TFA (Trifluoroacetic acid)Used at 1% concentration for protected cleavage.

Experimental Protocol

Phase 1: Resin Loading (Fmoc-Gly-OH)

Objective: Load the first amino acid onto 2-CTC resin without maximizing loading (lower loading reduces aggregation).

  • Resin Preparation:

    • Weigh 1.0 g of 2-CTC resin (typical substitution 1.0–1.6 mmol/g).

    • Swell in dry DCM (10 mL) for 20 minutes. Drain.

  • Loading Solution:

    • Dissolve Fmoc-Gly-OH (0.6 eq relative to resin capacity) in DCM (10 mL).

    • Add DIPEA (4.0 eq). Note: DIPEA is safe here as Gly is achiral.

  • Coupling:

    • Add solution to resin.[6][7][8][9][10][11] Agitate gently for 2 hours at room temperature.

  • Capping (Methanolysis):

    • Add HPLC-grade Methanol (1 mL) to the reaction mixture (to cap unreacted chloride sites). Agitate for 15 minutes.

    • Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.

  • Fmoc Removal (Gly):

    • Treat with 20% Piperidine/DMF (2 x 10 min).

    • Wash thoroughly: 5x DMF, 5x DCM. Ensure all piperidine is removed.

Phase 2: Coupling Fmoc-Phg-OH (The Critical Step)

Objective: Couple Phg without racemization. Avoid HBTU/HATU/DIEA.

  • Activation Cocktail:

    • Calculate 3.0 eq of Fmoc-Phg-OH .

    • Calculate 3.0 eq of Oxyma Pure .

    • Dissolve both in minimal DMF.

    • Add 3.0 eq of DIC .

    • Pre-activation: Allow to react for 2 minutes (no longer) to form the active ester.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound H-Gly-2-CTC.

    • Agitate for 60 minutes at room temperature.

  • Monitoring:

    • Perform a Kaiser Test.[7] If blue (incomplete), recouple using fresh reagents. Do not extend time indefinitely as this risks epimerization.

  • Washing:

    • Wash resin: 4x DMF, 4x DCM.

Phase 3: Cleavage & Deprotection (The "Safe" Route)

Rationale: To strictly avoid DKP, we cleave the peptide from the resin while the Fmoc group is still attached (Fmoc-Phg-Gly-OH). We then remove the Fmoc group in solution.

Step A: Mild Acid Cleavage (1% TFA)
  • Prepare 1% TFA in DCM (v/v).

  • Treat resin with 10 mL of solution for 2 minutes .

  • Filter the solution directly into a flask containing 1 mL of Pyridine (or 5% DIPEA in MeOH) to immediately neutralize the acid (preventing premature Fmoc removal or hydrolysis).

  • Repeat this mild acid treatment 5–6 times.

  • Combine filtrates and concentrate under reduced pressure (Rotavap) to obtain the protected intermediate: Fmoc-Phg-Gly-OH .

Step B: Solution Phase Fmoc Removal
  • Redissolve the residue in 20% Diethylamine (DEA) in Acetonitrile (or DMF). DEA is easier to evaporate than piperidine.

  • Stir for 30 minutes at room temperature.

  • Workup: Evaporate the solvent and DEA. The residue contains H-Phg-Gly-OH and the fulvene adduct.

  • Purification: Triturate with cold diethyl ether (to remove fulvene) or proceed directly to Prep-HPLC.

Quality Control & Analysis

Analytical Expectations:

  • Target Mass: Calculate monoisotopic mass for H-Phg-Gly-OH (

    
    ).
    
    • MW: ~208.21 g/mol .

    • [M+H]+: 209.22.

  • Chiral Purity Check:

    • Standard C18 HPLC may not separate D-Phg from L-Phg isomers.

    • Marfey's Reagent (FDAA) derivatization or a Chiral Column (e.g., Chiralpak) is required to quantify % racemization.

Data Summary Table:

ParameterStandard Protocol (Wang/HBTU)Optimized Protocol (2-CTC/DIC/Oxyma)
DKP Formation High (>30% loss)Negligible (<1%)
Phg Racemization High (5–15% D-isomer)Low (<0.5% D-isomer)
Crude Yield LowHigh
Cleavage Condition 95% TFA (Harsh)1% TFA (Mild)

Workflow Visualization

Workflow cluster_decision Critical Decision Point Start Start: 2-CTC Resin Load_Gly Load Fmoc-Gly-OH (DIPEA/DCM) Start->Load_Gly Deprotect_1 Remove Fmoc (Gly) (20% Piperidine) Load_Gly->Deprotect_1 Couple_Phg Couple Fmoc-Phg-OH (DIC/Oxyma - No Base) Deprotect_1->Couple_Phg Choice DKP Risk Mitigation Couple_Phg->Choice Route_A Route A: On-Resin Deprotection (Risk of DKP) Choice->Route_A Route_B Route B: Protected Cleavage (Recommended) Choice->Route_B Cleave_Prot Cleave with 1% TFA/DCM Yields: Fmoc-Phg-Gly-OH Route_B->Cleave_Prot Soln_Deprotect Solution Phase Deprotection (Diethylamine/ACN) Cleave_Prot->Soln_Deprotect Final Final Product: H-Phg-Gly-OH Soln_Deprotect->Final

Figure 2: Optimized SPPS Workflow prioritizing Route B to eliminate DKP formation.

References

  • Steinauer, R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science.[12]

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained.

  • Creative Peptides. Strategies to Mitigate Diketopiperazine (DKP) Formation.

  • Gong, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. PMC.

Sources

Application Note: Kinetic Profiling of Sterically Hindered Dipeptides (Phg-Gly-OH)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the kinetic characterization of the enzymatic hydrolysis of L-Phenylglycyl-Glycine (Phg-Gly-OH) .

This guide focuses on the unique steric challenges imposed by the non-proteinogenic amino acid Phenylglycine (Phg) . Unlike Phenylalanine (Phe), Phg lacks a methylene spacer between the


-carbon and the phenyl ring.[1] This structural rigidity significantly alters enzymatic recognition and hydrolytic rates, making Phg-Gly-OH a critical model substrate for testing protease stereospecificity and stability in peptide drug design.[1][2]

Introduction & Mechanistic Rationale

The hydrolysis of L-Phenylglycyl-Glycine (Phg-Gly-OH) represents a distinct class of enzymatic challenges compared to standard peptide substrates.[1] In drug development, Phg is frequently incorporated into semi-synthetic antibiotics (e.g., Ampicillin, Cephalexin) and peptide-based prodrugs to resist rapid degradation by serum proteases.[1][2]

The Steric "Anchor" Effect: In standard amino acids like Phenylalanine (Phe), the


-methylene group acts as a flexible hinge, allowing the bulky phenyl ring to rotate and fit into the enzyme's hydrophobic pocket (

subsite).[1] In Phenylglycine (Phg), the phenyl ring is attached directly to the

-carbon.[1] This rigidity creates:
  • Steric Clash: The phenyl ring interferes with the catalytic triad's approach to the scissile peptide bond.[1]

  • Electronic Modulation: The proximity of the aromatic ring to the carbonyl carbon alters the electrophilicity of the peptide bond, affecting the formation of the tetrahedral intermediate.[1]

Target Enzymes:

  • Aminopeptidases (e.g., Leucine Aminopeptidase, LAP): Typically hydrolyze N-terminal residues.[1][2] The Phg-Gly bond often exhibits a

    
     that is orders of magnitude lower than Phe-Gly, serving as a "metabolic brake."[1]
    
  • Penicillin G Acylase (PGA): While primarily a deacylating enzyme, PGA recognizes the Phg moiety (similar to Ampicillin) and can hydrolyze Phg-peptide bonds, often used in biocatalytic resolution of chiral amines.[1]

Experimental Workflow

The following diagram outlines the complete workflow for determining the kinetic stability of Phg-Gly-OH, from substrate preparation to Michaelis-Menten modeling.

Phg_Gly_Hydrolysis_Workflow Start Substrate Preparation (Phg-Gly-OH Stock) Step1 Enzyme Selection & Conditioning (Aminopeptidase M or PGA) Buffer: 50mM Phosphate, pH 7.4 Start->Step1 Step2 Reaction Initiation Mix Enzyme + Substrate (Range: 0.5 Km to 5 Km) Step1->Step2 Pre-incubation 37°C Step3 Sampling & Quenching Timepoints: 0, 5, 10, 20, 40, 60 min Quench: 10% TFA or ACN Step2->Step3 Hydrolysis Step4 HPLC Analysis Column: C18 Reverse Phase Detection: UV 210/254 nm Step3->Step4 Injection Step5 Data Processing Calculate Initial Rates (v0) Plot [P] vs Time Step4->Step5 Integration End Kinetic Modeling Non-linear Regression (Michaelis-Menten) Step5->End Vmax, Km, kcat

Caption: Workflow for kinetic characterization of Phg-Gly-OH hydrolysis using discontinuous HPLC monitoring.

Detailed Protocol: Enzymatic Hydrolysis Assay
Materials Required
  • Substrate: L-Phenylglycyl-Glycine (Phg-Gly-OH), >98% purity.[1][2]

  • Enzyme: Aminopeptidase M (APM) (EC 3.4.11.[1]2) or Leucine Aminopeptidase (LAP) (EC 3.4.11.1).[1]

    • Note: For biocatalytic studies, Penicillin G Acylase (PGA) (EC 3.5.1.[1]11) may be used.

  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (physiological) or pH 8.0 (optimal for APM).

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) or Acetonitrile (HPLC grade).[1]

  • Internal Standard: L-Tryptophan (Trp) or Benzoic Acid (final conc. 100 µM) to correct for injection variability.

Step 1: Substrate Stock Preparation
  • Dissolve Phg-Gly-OH in Milli-Q water to create a 20 mM stock solution .

  • Critical: Phg-peptides can be prone to diketopiperazine (DKP) formation (cyclization) at neutral pH over long periods.[1] Prepare fresh or store at -20°C.

  • Filter through a 0.22 µm PVDF membrane.[1]

Step 2: Enzyme Working Solution
  • Dilute the enzyme in the reaction buffer to a concentration that yields ~10-15% substrate conversion within 30 minutes.

  • Optimization: Start with 0.1 Units/mL for commercial Aminopeptidase M.[1]

Step 3: Kinetic Assay Setup (96-well or Microtube)

Run reactions in triplicate for at least 5 substrate concentrations (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mM).

ComponentVolume (µL)Final Conc.
Phosphate Buffer (pH 7.4)180 - X50 mM
Phg-Gly-OH Stock X0.5 - 10 mM
Pre-incubate at 37°C for 5 min
Enzyme Solution 20~0.01 U/mL
Total Volume 200
Step 4: Sampling and Quenching
  • Incubate the reaction mixture at 37°C in a thermomixer (500 rpm).

  • At defined time points (e.g., 0, 5, 10, 15, 30, 60 min), withdraw 50 µL aliquots.

  • Immediately transfer into tubes containing 50 µL of Quenching Solution (10% TFA).

  • Vortex for 10 seconds and centrifuge at 12,000 x g for 5 minutes to pellet precipitated protein.

  • Transfer supernatant to HPLC vials.[1]

Analytical Protocol: HPLC Quantification

Since Glycine is not UV-active, the reaction is monitored by the disappearance of Phg-Gly-OH and the appearance of L-Phenylglycine (Phg) .[1]

  • System: HPLC with UV-Vis or DAD detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2]

  • Mobile Phase A: 0.1% TFA in Water.[1][3][4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][3][4]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Temperature: 25°C.

  • Detection: 210 nm (peptide bond) and 254 nm (phenyl ring specificity).[1]

Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 5 Equilibration
10.0 30 Separation of Phg / Phg-Gly
12.0 90 Wash

| 15.0 | 5 | Re-equilibration |[1]

Peak Identification:

  • L-Phg: Elutes earlier (more polar).

  • Phg-Gly-OH: Elutes later (more hydrophobic).[1]

  • Validation: Inject pure standards of L-Phg and Phg-Gly-OH to confirm retention times.

Data Analysis & Kinetic Modeling
A. Calculation of Initial Rates (

)

For each substrate concentration


, plot the concentration of product formed (

) versus time.[1]
  • Determine the slope of the linear portion of the curve (typically <10% conversion).[1]

  • 
     (µM/min).[1]
    
B. Michaelis-Menten Fitting

Fit the


 vs. 

data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism, Origin).[1]

[1]
  • 
     (Michaelis Constant):  Indicates the affinity of the enzyme for Phg-Gly-OH.[1] A high 
    
    
    
    (>5 mM) suggests poor binding due to the steric bulk of the Phg group.[1]
  • 
     (Turnover Number):  Calculated as 
    
    
    
    . This reflects the catalytic efficiency.[1]
C. Comparative Analysis (The "Steric Probe")

To validate the steric hindrance hypothesis, compare the catalytic efficiency (


) of Phg-Gly-OH  against the standard substrate Phe-Gly-OH .[1]
ParameterPhe-Gly-OH (Standard)Phg-Gly-OH (Steric Probe)Interpretation

Low (High Affinity)High Phg bulk hinders active site entry.[1]

HighLow Phg rigidity prevents optimal transition state alignment.[1]

Reference (100%)<1-5% Quantifies the "metabolic stability" conferred by Phg.[1]
References
  • Blandin, F., et al. (1991).[1][2] "Enzymatic synthesis of peptides: comparative study of the specificity of penicillin acylase." Journal of Molecular Catalysis.

  • Alkema, W.B.L., et al. (2000).[1][2] "Characterization of the beta-lactam binding site of penicillin acylase of Escherichia coli by structural and site-directed mutagenesis studies." Protein Engineering, Design and Selection.

  • Kasche, V. (1986).[1] "Mechanism and yields in enzyme catalyzed equilibrium and kinetically controlled synthesis of beta-lactam antibiotics and peptides."[1] Enzyme and Microbial Technology.

  • Wegman, M.A., et al. (2001).[1][2] "Hydrolysis of phenylglycine esters and amides by penicillin acylase." Biocatalysis and Biotransformation.

  • Standard Protocol for Aminopeptidase Assay. (2024).[1] Worthington Biochemical Corporation.[1]

Sources

Phg-gly-OH as a substrate for peptide transport studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phg-Gly-OH as a UV-Detectable Substrate for Peptide Transport (PEPT1/PEPT2) Studies

Executive Summary

Subject: Utilization of L-Phenylglycyl-glycine (Phg-Gly-OH) as a non-radiolabeled, high-affinity probe for Proton-coupled Oligopeptide Transporters (POTs).

Scope: This guide details the physicochemical advantages of Phg-Gly-OH over the traditional radiolabeled standard (Gly-Sar), provides a validated Caco-2 uptake protocol, and outlines HPLC-UV detection parameters.

Key Value Proposition: While


-Gly-Sar remains the gold standard for stability, it requires expensive radiochemistry infrastructure. Phg-Gly-OH offers a distinct advantage: the phenylglycine moiety acts as an intrinsic chromophore, enabling sensitive quantification via standard HPLC-UV (210–220 nm) without the need for derivatization or radioactivity. Furthermore, the steric constraints of the phenylglycine side chain provide unique insights into the transporter's binding pocket constraints during Structure-Activity Relationship (SAR) profiling.

Technical Background & Mechanism

The Transporter System (PEPT1/SLC15A1 & PEPT2/SLC15A2)

The mammalian peptide transporters PEPT1 (low affinity, high capacity; intestine) and PEPT2 (high affinity, low capacity; kidney/brain) function as tertiary active transporters. They utilize an inwardly directed proton (


) gradient to drive the uptake of di- and tripeptides against a concentration gradient.
  • Stoichiometry: Transport is electrogenic, typically involving the symport of one peptide molecule with one or more protons (

    
    ).
    
  • Substrate Specificity: Highly promiscuous, accepting most di/tripeptides and peptidomimetic drugs (e.g.,

    
    -lactams, Valacyclovir), provided they possess a free N-terminal amine and C-terminal carboxyl group (or bioisosteres).
    
Why Phg-Gly-OH? (The Phg Advantage)

L-Phenylglycine (Phg) differs from L-Phenylalanine (Phe) by the absence of a methylene (


) spacer between the phenyl ring and the 

-carbon.
  • UV Detectability: The aromatic ring allows direct UV detection, unlike Gly-Gly or Gly-Sar.

  • Stereochemical Probe: The proximity of the bulky phenyl ring to the peptide backbone in Phg-Gly-OH restricts conformational freedom. This makes it an excellent probe for mapping the "steric exclusion" zones of the PEPT1 binding pocket.

  • Affinity: Phg-Gly derivatives often exhibit

    
     values in the low millimolar to micromolar range, comparable to or better than Gly-Sar (0.2–1.0 mM range for PEPT1).
    

Visualization of Transport Mechanism

The following diagram illustrates the proton-coupled symport mechanism utilized by PEPT1 to transport Phg-Gly-OH across the apical membrane.

TransportMechanism cluster_lumen Apical Lumen (pH 6.0) cluster_membrane Brush Border Membrane cluster_cytosol Cytosol (pH 7.4) H_out H+ (High Conc) Transporter PEPT1 (SLC15A1) Conformational Change H_out->Transporter Bind Sub_out Phg-Gly-OH Sub_out->Transporter Bind H_in H+ Transporter->H_in Release Sub_in Phg-Gly-OH Transporter->Sub_in Release NHE3 NHE3 Exchanger (Maintains pH Gradient) NHE3->H_out H+ Recycling

Figure 1: Kinetic model of PEPT1-mediated transport. The proton gradient (pH 6.0 out / 7.4 in) drives the conformational shift of the transporter, moving Phg-Gly-OH into the cytosol.

Detailed Experimental Protocol

Objective: Quantify the uptake of Phg-Gly-OH in Caco-2 cells to determine kinetic parameters (


, 

) or inhibition constants (

).
Materials & Reagents
  • Cell Line: Caco-2 cells (Passage 30–60).

  • Substrate: Phg-Gly-OH (L-Phenylglycyl-glycine), >98% purity.

  • Uptake Buffer (pH 6.0): 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose.

  • Wash Buffer (pH 7.4): 25 mM HEPES, 140 mM NaCl (same salts as above).

  • Stop Solution: Ice-cold PBS (Phosphate Buffered Saline).

  • Lysis Buffer: Methanol:Water (50:50 v/v) or 0.1% Triton X-100 (if not interfering with HPLC).

Workflow Diagram

Workflow Seed Seed Caco-2 Cells (21 Days Differentiation) Wash Wash & Equilibrate (pH 6.0 Buffer, 37°C) Seed->Wash Dose Add Phg-Gly-OH (Start Timer) Wash->Dose Incubate Incubate (10-15 min, 37°C) Dose->Incubate Stop Terminate (Ice-Cold PBS Wash x3) Incubate->Stop Lyse Cell Lysis (MeOH/H2O + Sonication) Stop->Lyse Analyze HPLC-UV Analysis (214 nm) Lyse->Analyze

Figure 2: Step-by-step workflow for the Phg-Gly-OH uptake assay.

Step-by-Step Procedure

Step 1: Cell Preparation

  • Seed Caco-2 cells in 24-well plates at a density of

    
     cells/cm².
    
  • Culture for 21 days to allow differentiation and expression of PEPT1. Change media every 2–3 days.

Step 2: Uptake Assay

  • Aspirate culture medium and wash cells twice with Uptake Buffer (pH 6.0) at 37°C.

  • Add 250 µL of Uptake Buffer containing Phg-Gly-OH (Concentration range: 0.1 mM – 10 mM for kinetics).

  • Incubate at 37°C for 10 minutes .

    • Note: Linearity must be established. 10 minutes is usually within the linear uptake phase for PEPT1.

  • Termination: Aspirate the uptake solution and immediately wash the monolayer 3 times with Ice-Cold Stop Solution (PBS) to halt transport and remove non-specifically bound peptide.

Step 3: Lysis & Extraction

  • Add 200 µL of 50% Methanol to each well.

  • Scrape cells or sonicate (5 mins) to ensure complete lysis.

  • Centrifuge lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect supernatant for HPLC analysis.

Step 4: HPLC-UV Quantification

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 214 nm (peptide bond) and 254 nm (phenyl ring confirmation).

  • Quantification: Compare peak area against a standard curve of Phg-Gly-OH prepared in lysis buffer.

Data Analysis & Interpretation

Calculating Kinetic Parameters

To determine the Michaelis-Menten constant (


) and maximal velocity (

):
  • Normalize: Convert raw HPLC concentrations to uptake rate (

    
    ):
    
    
    
    
  • Subtract Passive Diffusion: If possible, perform a parallel assay at 4°C (where active transport is negligible) and subtract this value from the 37°C uptake.

  • Plot: Graph

    
     (y-axis) vs. Substrate Concentration 
    
    
    
    (x-axis).[3]
  • Fit: Use non-linear regression (GraphPad Prism or SigmaPlot) to the equation:

    
    
    (Where 
    
    
    
    represents the passive diffusion component).
Comparative Data: Phg-Gly vs. Gly-Sar
FeatureGly-Sar (Standard)Phg-Gly-OH (Alternative)
Detection Radiometry (

) or LC-MS
HPLC-UV (214/254 nm)
Cost High (Isotopes + Waste disposal)Low (Standard chemicals)
Stability Extremely High (Hydrolysis resistant)High (More stable than natural Phe-Gly)
Affinity (

)
~1.0 mM (PEPT1)~0.2 – 0.5 mM (PEPT1)
Primary Use General transport markerSAR studies, non-radioactive screening

Troubleshooting & Critical Controls

  • Hydrolysis Check: Although Phg-Gly is relatively stable, intracellular peptidases can degrade it over long incubations. Always run a "Time Zero" lysate spike to verify recovery efficiency.

  • pH Specificity: PEPT1 requires an acidic microclimate. Ensure the apical buffer is strictly pH 5.5–6.0. If the pH drifts to 7.4, transport efficiency will drop by >80%.

  • Cell Integrity: Use Transepithelial Electrical Resistance (TEER) to ensure the monolayer is intact before the assay.[4] Values should be >300

    
    .
    

References

  • Brandsch, M., et al. (2008). Transport of cyclic dipeptides and amino acid derivatives by the intestinal peptide transporter PEPT1.[5] Journal of Pharmacology and Experimental Therapeutics.

  • Daniel, H., & Kottra, G. (2004).[6] The proton oligopeptide cotransporter family SLC15 in physiology and pharmacology.[5] Pflügers Archiv.

  • Smith, D. E., et al. (2013).[5] Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications.[5] Molecular Aspects of Medicine.[5]

  • Vig, B. S., et al. (2006). Human PEPT1 pharmacophore discovery using 3D-QSAR and molecular docking. Journal of Medicinal Chemistry.

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[7] Nature Protocols.

Sources

Application Note: Precision Synthesis of Fmoc-Phg-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Synthesis and Deprotection of Fmoc-Phg-Gly-OH Content Type: Detailed Application Note & Protocol Audience: Senior Researchers and Process Chemists

Overcoming Racemization in Sterically Hindered Phenylglycine Derivatives

Executive Summary

The synthesis of peptides containing L-Phenylglycine (Phg) presents a unique stereochemical challenge distinct from its homolog Phenylalanine (Phe). Unlike Phe, the


-proton of Phg is benzylic and highly acidic due to the direct attachment of the phenyl ring to the 

-carbon. This structural feature makes Phg exceptionally prone to base-catalyzed racemization (enolization) during both the coupling activation step and, critically, the Fmoc-deprotection step.

This guide details a high-fidelity protocol for synthesizing Fmoc-Phg-Gly-OH using 2-Chlorotrityl Chloride (2-CTC) resin. We utilize DIC/Oxyma Pure activation to maintain a neutral pH during coupling and provide a specialized "Short-Contact" deprotection strategy to preserve chiral integrity.

Critical Mechanistic Considerations

The Racemization Vector

The primary failure mode in Phg synthesis is the loss of chirality at the


-carbon (

).
  • Mechanism: Under basic conditions (e.g., presence of DIPEA or Piperidine), the acidic benzylic proton is abstracted, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (L/D).

  • The "Danger Zone":

    • Activation: Standard HBTU/HATU protocols require tertiary bases (DIPEA/NMM), which drive racemization before the bond is formed.

    • Deprotection: Prolonged exposure to piperidine during Fmoc removal drives racemization of the already coupled Phg residue.

Resin Selection: 2-Chlorotrityl Chloride (2-CTC)

We select 2-CTC resin over Wang resin for three reasons:

  • Racemization-Free Loading: Loading Glycine (Gly) as the first residue avoids the risk of racemizing a C-terminal chiral amino acid.

  • Suppression of Diketopiperazine (DKP): The steric bulk of the trityl linker inhibits the back-biting attack common in dipeptide synthesis (especially with Gly), preventing premature cleavage.

  • Mild Cleavage: The protected fragment (Fmoc-Phg-Gly-OH) can be liberated using 1% TFA, leaving the Fmoc group and side-chain protectors intact for fragment condensation strategies.

Visual Workflow & Signaling Pathways

Diagram 1: Synthesis Logic & Racemization Avoidance

G cluster_legend Pathway Logic Resin 2-CTC Resin (Chloride Form) Load Loading Step Fmoc-Gly-OH + DIPEA (DCM, 1h) Resin->Load Nucleophilic Substitution Deprotect_Gly Gly Deprotection 20% Piperidine (Safe Step: Gly is Achiral) Load->Deprotect_Gly Fmoc Removal Couple_Phg Coupling Step Fmoc-Phg-OH Activator: DIC / Oxyma Pure (NO BASE ADDED) Deprotect_Gly->Couple_Phg Amide Bond Formation Risk_Point CRITICAL RISK: Base-Catalyzed Enolization Couple_Phg->Risk_Point If DIPEA used Final Target: Fmoc-Phg-Gly-OH Couple_Phg->Final Neutral pH (Safe)

Caption: Workflow highlighting the critical divergence point where neutral coupling (DIC/Oxyma) prevents the racemization risk associated with basic activation.

Materials & Reagents

ReagentGrade/SpecPurpose
Fmoc-Gly-OH >99% PurityC-terminal residue (Achiral anchor).
Fmoc-L-Phg-OH >99% Chiral PurityThe racemization-prone residue.
2-Chlorotrityl Chloride Resin 1.0–1.6 mmol/gAcid-labile solid support.
DIC (Diisopropylcarbodiimide) Synthesis GradeCarbodiimide activator (Neutral).
Oxyma Pure Ethyl (hydroxyimino)cyanoacetateAdditive to suppress racemization (Superior to HOBt).
Piperidine Peptide GradeFmoc removal reagent.[1][2][3][4]
DCM / DMF AnhydrousSolvents.[2]

Experimental Protocols

Protocol A: Resin Loading (Fmoc-Gly-2-CTC)

Objective: Immobilize Glycine without inducing DKP formation.

  • Swell Resin: Place 1.0 g of 2-CTC resin in a reactor. Add 10 mL DCM (dry) and swell for 20 mins. Drain.

  • Prepare Loading Solution: Dissolve Fmoc-Gly-OH (0.6 mmol, 0.6 eq relative to resin capacity) in 10 mL DCM. Add DIPEA (2.4 mmol, 4.0 eq).

    • Note: We use a lower equivalent of amino acid (0.6 eq) to control substitution levels and prevent aggregation.

  • Loading Reaction: Add solution to resin.[1][2][3][5] Agitate for 1 hour at room temperature.

  • Capping: Add 1 mL of Methanol (MeOH) to the reaction mixture (active ester quenching). Agitate for 15 mins.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Glycine Deprotection

Objective: Expose the N-terminal amine of Glycine.

  • Deprotect: Add 20% Piperidine in DMF (10 mL). Agitate for 5 mins. Drain.

  • Repeat: Add fresh 20% Piperidine/DMF. Agitate for 10 mins. Drain.

    • Note: Glycine is achiral; standard deprotection conditions are safe here.

  • Wash: Wash extensively with DMF (5x) and DCM (5x) to remove all traces of piperidine. Residual base is fatal to the stereochemistry of the next step.

Protocol C: Coupling Fmoc-Phg-OH (The "Neutral" Method)

Objective: Form the Phg-Gly bond without racemizing the incoming Phg.

Crucial Change: Do NOT use HATU/HBTU/DIPEA. The basic environment will racemize Fmoc-Phg-OH before it couples.

  • Reagent Calculation:

    • Fmoc-L-Phg-OH: 3.0 eq (relative to loaded Gly).

    • Oxyma Pure: 3.0 eq.[4]

    • DIC: 3.0 eq.

  • Activation (In-Situ):

    • Dissolve Fmoc-L-Phg-OH and Oxyma Pure in minimal DMF.

    • Add this solution to the resin-bound H-Gly-2-CTC.

    • Immediately add DIC.

    • Why? Pre-activation of Phg derivatives can lead to oxazolone formation (racemization). In-situ activation with DIC/Oxyma ensures the active ester reacts immediately with the resin amine.

  • Coupling: Agitate for 60–90 minutes at room temperature.

  • Monitoring: Perform a Kaiser Test. If positive (blue), recouple using the same method.

  • Wash: DMF (3x), DCM (3x).

Protocol D: Cleavage (Isolation of Fmoc-Phg-Gly-OH)

Objective: Release the protected dipeptide acid.

  • Preparation: Wash resin with DCM (5x) to remove DMF traces.

  • Mild Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

  • Cleavage: Add 10 mL of 1% TFA/DCM to resin. Agitate for 2 minutes.

  • Collection: Filter immediately into a flask containing 2 mL of 10% Pyridine in Methanol .

    • Reason: The pyridine neutralizes the TFA immediately, preventing acid-catalyzed removal of the trityl linker from remaining on the resin (which creates impurities) and protecting the Fmoc group.

  • Repeat: Repeat step 3-4 three times.

  • Work-up: Concentrate the combined filtrates under reduced pressure. Precipitate in cold water or ether to obtain Fmoc-Phg-Gly-OH .

Downstream Application: Fmoc Removal from Phg

If you intend to extend the peptide chain (e.g., to H-Phg-Gly-OH or X-Phg-Gly...), you must remove the Fmoc group from the Phg residue. This is the highest risk step for racemization.

Standard Protocol (20% Piperidine) will cause ~5-15% racemization of Phg.

Optimized "Short-Contact" Deprotection Protocol
  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt .

    • Mechanism:[1][2][6][7] HOBt acts as an acidic buffer, keeping the apparent pH lower and suppressing the abstraction of the

      
      -proton while still allowing Fmoc removal.
      
  • Cycle 1: Add reagent. Agitate for 30 seconds . Drain immediately.

  • Cycle 2: Add reagent. Agitate for 3 minutes . Drain immediately.

  • Wash: Wash immediately and vigorously with DMF (5x).

  • Result: This minimizes the contact time of the free amine (after Fmoc is gone) with the base, preserving chirality.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Doublet Peak in HPLC Racemization of Phg (L-Phg vs D-Phg).1. Switch from HATU to DIC/Oxyma. 2. Use "Short-Contact" deprotection (Protocol 6). 3. Ensure loading temperature was not elevated.
Low Yield DKP formation (loss of dipeptide from resin).Ensure 2-CTC resin was used.[2][4] Avoid Wang resin. Do not leave the deprotected Gly-Resin sitting in DMF; couple Phg immediately.
Mass Spectrum +18 Hydrolysis of active ester.Wet solvents.[8] Dry DMF over molecular sieves.
Diagram 2: Racemization Mechanism (Visual Reference)

Racemization L_Isomer L-Phg (Chiral) Acidic Alpha-Proton Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Proton Abstraction Base Base (Piperidine/DIPEA) Base->Enolate Catalyzes Mix Racemic Mixture (L-Phg + D-Phg) Enolate->Mix Reprotonation

Caption: Base-catalyzed abstraction of the benzylic proton leads to a planar intermediate, destroying stereochemical purity.

References

  • Steinauer, R., et al. "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science, 2012.

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 2009.

  • Barlos, K., et al. "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides." International Journal of Peptide and Protein Research, 1991.

  • Merck / Sigma-Aldrich. "Peptide Resin Loading Protocols: 2-Chlorotrityl Chloride."

  • Luxembourg Bio Technologies. "Phenylglycine Racemization in Fmoc-based solid-phase peptide synthesis."

Sources

Application Notes & Protocols: Strategic Incorporation of D-Phenylalanylglycine (D-Phg-Gly-OH) into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, enabling researchers to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1] Among these valuable building blocks, D-phenylglycine (D-Phg) stands out for its ability to impart significant structural constraints and enhance resistance to enzymatic degradation.[2] This guide provides a comprehensive overview and detailed protocols for the incorporation of the dipeptide unit, D-Phenylalanylglycine (D-Phg-Gly-OH), into peptide sequences. We will explore the causality behind various synthetic choices, present validated protocols for both solid-phase and solution-phase synthesis, and offer expert insights into overcoming the unique challenges associated with sterically hindered amino acids.

The "Why": Rationale for Incorporating D-Phg-Gly-OH

The inclusion of a D-Phg residue offers a powerful tool for modulating the pharmacological properties of a peptide. Its bulky phenyl side chain, directly attached to the α-carbon, severely restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This conformational rigidity can lock a peptidomimetic into its bioactive conformation, leading to enhanced receptor affinity and selectivity.[3]

Furthermore, the D-configuration provides a critical defense against proteolysis. Most proteases are stereospecific for L-amino acid residues; the presence of a D-amino acid at or near a cleavage site effectively renders the peptide bond unrecognizable to these enzymes, thereby extending the molecule's in-vivo half-life.[2][4] Using a pre-formed D-Phg-Gly-OH dipeptide unit, rather than performing stepwise additions, can be an efficient strategy to bypass potentially difficult coupling steps and improve overall synthetic yield.[5]

Core Principles & Synthetic Challenges

The primary challenge in incorporating D-Phg is the significant steric hindrance posed by the α-phenyl group. This bulkiness can dramatically slow down the kinetics of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.[6][7]

Key Considerations:

  • Coupling Reagent Selection: Standard carbodiimide activators (e.g., DIC) are often insufficient. More potent uronium/guanidinium salts such as HBTU, HATU, or COMU are required to achieve efficient acylation. These reagents form highly reactive intermediates that can overcome the steric barrier.[8]

  • Reaction Conditions: Extended coupling times and "double coupling" (repeating the coupling step with fresh reagents) are frequently necessary to drive the reaction to completion.

  • Racemization: While the α,α-disubstituted nature of D-Phg makes it less prone to racemization than other amino acids, the use of highly activating reagents and extended reaction times warrants careful monitoring. The choice of base can also influence stereochemical integrity.[9]

  • Synthesis Strategy: The decision to use a protected dipeptide building block (e.g., Fmoc-D-Phg-Gly-OH) versus a stepwise approach depends on the specific sequence and the availability of reagents. The dipeptide strategy simplifies the process by pre-forming the challenging D-Phg-Gly bond.[5]

Workflow for Peptidomimetic Synthesis Using a D-Phg-Gly Building Block

Below is a generalized workflow for incorporating a D-Phg-Gly unit via Solid-Phase Peptide Synthesis (SPPS).

sp_workflow cluster_prep Preparation cluster_cycle Iterative SPPS Cycle cluster_phg D-Phg-Gly Incorporation cluster_final Final Steps Resin_Prep Resin Swelling & Preparation First_AA Couple First Amino Acid (if not pre-loaded) Resin_Prep->First_AA Fmoc_Deprotect N-α-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash_1 DMF Wash Fmoc_Deprotect->Wash_1 Couple_AA Couple Next Fmoc-AA-OH Wash_1->Couple_AA Wash_2 DMF/DCM Wash Couple_AA->Wash_2 Monitoring Monitor Coupling (e.g., Kaiser Test) Wash_2->Monitoring Monitoring->Fmoc_Deprotect Repeat for next AA Phg_Deprotect Final Cycle Deprotection (Expose N-terminus for Phg-Gly) Monitoring->Phg_Deprotect Sequence complete up to insertion point Couple_Phg_Gly Couple Fmoc-D-Phg-Gly-OH (Potent activator, extended time) Phg_Deprotect->Couple_Phg_Gly Phg_Monitoring Confirm Coupling Couple_Phg_Gly->Phg_Monitoring Final_Deprotect Final N-α-Fmoc Deprotection Phg_Monitoring->Final_Deprotect Continue SPPS cycles or proceed to cleavage Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotect->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodologies & Experimental Protocols

We present protocols for the two most common synthetic methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for synthesizing peptides and peptidomimetics due to its efficiency and the ease of purification.[10][11] The growing peptide chain is anchored to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion, with byproducts and unreacted reagents simply washed away.[12]

Protocol 4.1.1: Fmoc-SPPS Incorporation of Fmoc-D-Phg-Gly-OH

This protocol assumes a synthesis scale of 0.1 mmol on a standard polystyrene resin (e.g., Wang or Rink Amide). Adjust volumes accordingly for different scales or resin loadings.

Materials & Reagents:

  • Fmoc-Rink Amide MBHA Resin (or other suitable resin)

  • Fmoc-D-Phg-Gly-OH

  • Other required Fmoc-protected amino acids

  • Coupling/Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N'-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)

  • Washing Solvents: Methanol (MeOH)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Monitoring: Ninhydrin (Kaiser) test solutions

Step-by-Step Procedure:

  • Resin Preparation:

    • Place 0.1 mmol of the resin in a suitable reaction vessel.

    • Swell the resin in DMF for 1 hour. Drain the DMF.[5]

  • Peptide Chain Elongation (Prior to D-Phg-Gly addition):

    • Perform standard Fmoc-SPPS cycles to build the peptide sequence C-terminal to the desired incorporation site.[10] Each cycle consists of:

      • Fmoc Deprotection: Add 20% piperidine in DMF. Agitate for 5 min, drain. Add fresh 20% piperidine in DMF, agitate for 15 min. Drain.[5]

      • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

      • Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (0.3 mmol, 3 equiv.) with HBTU/HOBt (3 equiv.) and DIPEA (6 equiv.) in DMF for 1-2 minutes. Add this solution to the resin and agitate for 1-2 hours.[5]

      • Washing: Wash as described above.

      • Monitoring: Perform a Kaiser test. A blue bead color indicates a complete reaction (free secondary amine). If the test is negative (yellow beads), repeat the coupling step ("double coupling").

  • Incorporation of Fmoc-D-Phg-Gly-OH:

    • After the final deprotection to expose the N-terminal amine where the dipeptide will be attached, wash the resin thoroughly with DMF.

    • Activation: In a separate vial, dissolve Fmoc-D-Phg-Gly-OH (0.2 mmol, 2 equiv.), HATU (0.2 mmol, 2 equiv.), and DIPEA (0.4 mmol, 4 equiv.) in DMF. Note: Using a stronger activator like HATU and a slightly reduced equivalence can be beneficial for this sterically hindered coupling.

    • Coupling: Add the activated dipeptide solution to the resin. Agitate for a minimum of 4 hours at room temperature. For particularly difficult sequences, coupling overnight may be necessary.

    • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Monitoring: Perform a Kaiser test. Due to the hindered nature of this coupling, a negative test is crucial. If incomplete, perform a second coupling with fresh reagents for another 4 hours.

  • Completion of Synthesis:

    • If additional amino acids are required N-terminal to the D-Phg-Gly unit, proceed with standard Fmoc-SPPS cycles.

    • Perform a final Fmoc deprotection step.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (5x) and MeOH (3x), then dry under vacuum.

    • Add the cleavage cocktail (e.g., 3 mL for 0.1 mmol scale) to the dried resin.

    • Agitate gently at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

    • A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Solution-Phase Synthesis

While less common for longer peptides, solution-phase synthesis offers advantages for large-scale production of shorter peptidomimetics and allows for purification of intermediates at each step.[13][14]

Protocol 4.2.1: Solution-Phase Coupling of Boc-D-Phg-OH to H-Gly-OMe

This protocol outlines a representative coupling to form a protected dipeptide, which can then be further elaborated.

Materials & Reagents:

  • Boc-D-Phg-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Coupling Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Additive: HOBt (Hydroxybenzotriazole)

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution (NaHCO₃), 1M Hydrochloric acid (HCl), Brine

Step-by-Step Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve Boc-D-Phg-OH (1.0 equiv.) in DCM or DMF.

    • Add HOBt (1.1 equiv.) and EDC (1.1 equiv.). Stir the mixture at 0 °C for 15 minutes to pre-activate.

    • In a separate flask, dissolve H-Gly-OMe·HCl (1.0 equiv.) in DCM and add NMM (1.1 equiv.) to neutralize the salt and free the amine.

  • Coupling Reaction:

    • Add the neutralized glycine methyl ester solution to the activated Boc-D-Phg-OH solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Work-up and Extraction:

    • Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials and coupling byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude product (Boc-D-Phg-Gly-OMe) can be purified by flash column chromatography on silica gel to yield the pure protected dipeptide.

  • Deprotection:

    • The Boc group can be removed using an acid like trifluoroacetic acid (TFA) in DCM to yield the free amine for subsequent couplings.[15]

    • The methyl ester can be saponified using a base like lithium hydroxide (LiOH) to yield the free carboxylic acid.

Data Presentation & Comparison

The choice of coupling reagent is paramount for successfully incorporating sterically demanding residues like D-Phg. Below is a comparative table summarizing the relative effectiveness of common coupling reagents.

Coupling ReagentClassRelative PowerTypical Coupling Time for D-PhgKey Considerations
DIC/HOBt CarbodiimideStandard8-24 hoursOften results in low yields for D-Phg; risk of side reactions.
HBTU/DIPEA Uronium SaltHigh2-6 hoursIndustry standard; efficient but can pose a slight racemization risk.[5]
HATU/DIPEA Guanidinium SaltVery High1-4 hoursHighly effective for hindered couplings; more expensive but often worth the cost for difficult steps.
COMU/DIPEA Immonium SaltVery High1-4 hoursExcellent performance, generates water-soluble urea byproduct, simplifying purification.[8]
Visualizing the Challenge: Steric Hindrance

The diagram below illustrates the steric clash that makes coupling to D-Phg difficult, emphasizing the need for potent activators.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization in Phg-Gly-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSC-PHG-001 Last Updated: 2026-02-09 Department: Peptide Chemistry Applications Status: Active[1][2]

Executive Summary: The "Phg Danger Zone"

The Problem: Phenylglycine (Phg) is chemically distinct from standard amino acids due to the phenyl ring attached directly to the


-carbon. This structure significantly increases the acidity of the 

-proton, making it highly susceptible to base-catalyzed deprotonation.

The Consequence: During the activation step of coupling Fmoc-Phg-OH to H-Gly-OH (or its derivatives), the use of standard bases (like DIPEA) or extended activation times often leads to racemization (conversion of L-Phg to D-Phg). This results in a diastereomeric mixture (L-Phg-Gly and D-Phg-Gly) that is difficult to purify.

The Solution: This guide provides a verified "Base-Minimization" protocol utilizing Oxyma Pure/DIC chemistry and Collidine (TMP) to suppress racemization to <1%.

Mechanism of Failure

To prevent racemization, you must understand the two primary pathways by which it occurs during Phg activation.

Diagram 1: Racemization Pathways of Activated Phg

Phg_Racemization Start Activated Fmoc-Phg-X (L-Isomer) Oxazolone 5(4H)-Oxazolone (Azlactone Intermediate) Start->Oxazolone Cyclization Enolate Stabilized Enolate (Planar/Achiral) Start->Enolate Direct Proton Abstraction (facilitated by Ph ring) Product_L L-Phg-Gly (Desired) Start->Product_L Fast Coupling Base Base (e.g., DIPEA) Base->Enolate Catalyzes Oxazolone->Enolate Tautomerization Oxazolone->Product_L Amine Attack (Gly) Product_D D-Phg-Gly (Impurity) Oxazolone->Product_D Amine Attack (Gly) Enolate->Oxazolone Reprotonation

Caption: Path A (Direct Enolization) is accelerated by the electron-withdrawing phenyl ring. Path B (Oxazolone) is common in carboxyl-activation. Both lead to loss of chirality if the coupling is slower than the proton abstraction.

Reagent Selection Strategy

The choice of coupling reagents is the single most critical variable. Standard HBTU/DIPEA protocols are contraindicated for Phg.

Comparative Reagent Performance Data
ComponentStandard (High Risk)Optimized (Low Risk)Technical Rationale
Activator HBTU / HATUDIC (Diisopropylcarbodiimide) Uronium salts (HATU) require base to function. Carbodiimides (DIC) can function in near-neutral conditions.[3]
Additive HOBt / HOAtOxyma Pure Oxyma Pure is more acidic (pKa 4.60) than HOBt, suppressing the formation of the oxazolone intermediate while accelerating coupling speed.
Base DIPEA / NMMTMP (Collidine) or None DIPEA is a strong base that rapidly abstracts the

-proton. Collidine (2,4,6-trimethylpyridine) is a weaker, sterically hindered base that minimizes proton abstraction.
Solvent DMFDCM/DMF (1:1) DCM (Dichloromethane) has a lower dielectric constant than DMF, which destabilizes the charged enolate intermediate, reducing racemization.

Optimized Protocol: Synthesis of Phg-Gly-OH

Objective: Synthesize Fmoc-Phg-Gly-OH (or ester) with >99% optical purity. Prerequisite: Glycine must be C-protected (e.g., H-Gly-OtBu or H-Gly-2-Cl-Trt Resin).

Workflow Diagram

Protocol_Flow Step1 1. Dissolve Fmoc-Phg-OH (1.0 eq) & Oxyma Pure (1.0 eq) in DCM/DMF (1:1) at 0°C Step2 2. Add DIC (1.0 eq) Do NOT add base yet Step1->Step2 Step3 3. Pre-activation (Strictly 2-3 mins at 0°C) Step2->Step3 Step4 4. Add H-Gly-OtBu (1.0 eq) (Pre-dissolved in minimal DMF) Step3->Step4 Step5 5. Add Collidine (TMP) (Only if pH < 6, max 1.0 eq) Step4->Step5 Step6 6. React 1h at 0°C then 2h at Room Temp Step5->Step6

Caption: The "Cold & Neutral" Protocol. Maintaining 0°C during activation is crucial to kinetic control.

Step-by-Step Procedure
  • Preparation:

    • Chill solvents (DCM and DMF) to 0°C.

    • Ensure H-Gly-OtBu (or resin) is ready. If using Gly-HCl salt, you must neutralize it separately before addition (see Note A).

  • Activation (The Critical Step):

    • In a round-bottom flask, dissolve Fmoc-Phg-OH (1.0 mmol) and Oxyma Pure (1.0 mmol) in 1:1 DCM/DMF (5 mL).

    • Stir at 0°C for 2 minutes.

    • Add DIC (1.0 mmol) dropwise.

    • CRITICAL: Allow to activate for exactly 3 minutes at 0°C. Do not exceed 5 minutes.

  • Coupling:

    • Add the H-Gly-OtBu (1.0 mmol) solution immediately to the activated mixture.

    • Base Check: If using H-Gly-OtBu free base, NO additional base is required.

    • Note A: If using H-Gly-OtBu·HCl, add Collidine (TMP) (1.0 mmol) to the Gly solution before combining with Phg. Do not use DIPEA.

  • Completion:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2-4 hours.

    • Monitor via HPLC/TLC.

Troubleshooting & FAQs

Q1: My final product has 15-20% D-isomer. What went wrong?

Diagnosis: You likely used a base (DIPEA) during the activation step or used a uronium reagent (HATU/HBTU). Fix: Switch to the DIC/Oxyma method described above. If you must use HATU, use Collidine instead of DIPEA and cool to 0°C.

Q2: Can I use HOBt instead of Oxyma?

Answer: Yes, but Oxyma is superior. Literature confirms Oxyma/DIC reduces racemization in Phg couplings to ~1.1%, whereas HOBt/DIC can result in 3-9% racemization depending on conditions.

Q3: Why use DCM? I usually use pure DMF.

Answer: DMF is a polar aprotic solvent that solvates cations well, leaving the enolate anion "naked" and more reactive (prone to racemization). DCM is less polar, which helps destabilize the transition state leading to racemization. A 1:1 mix balances solubility (DMF) with stability (DCM).

Q4: My yield is low using the base-free DIC method.

Answer: Carbodiimide couplings are slower than HATU.

  • Troubleshoot: Ensure your concentration is high (0.2M - 0.5M).

  • Troubleshoot: If the reaction is too slow, add 0.1 eq of Collidine . This acts as a "proton shuttle" to accelerate the reaction without causing significant racemization.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

  • Elsawy, M. A., et al. (2012).[4] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science.

  • Carpino, L. A., et al. (2010). The effect of base on racemization of acid-labile amino acids. Journal of Organic Chemistry.

  • Steinauer, R., et al. (1989). Racemization suppression by copper(II) chloride in peptide synthesis. Chemistry Letters.

  • Merck Millipore (Novabiochem). Oxyma Pure Technical Bulletin.

Sources

improving solubility of Phg-gly-OH in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support guide for Phenylglycyl-glycine (Phg-gly-OH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this dipeptide. We will explore the chemical principles governing its solubility and provide step-by-step protocols to ensure successful preparation of your aqueous solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of Phg-gly-OH.

Q1: What is Phg-gly-OH and why is its solubility a concern?

Phg-gly-OH, or Phenylglycyl-glycine, is a dipeptide composed of L-phenylglycine and glycine. Like many peptides, its solubility in aqueous buffers can be challenging. The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2), as well as a non-polar phenyl group. This combination makes its solubility highly dependent on the pH of the solution.

Q2: What is a zwitterion and how does it relate to Phg-gly-OH solubility?

A zwitterion is a molecule that has both a positive and a negative electrical charge, yet its net charge is zero.[1][2] Phg-gly-OH exists as a zwitterion at a specific pH known as the isoelectric point (pI).[1][2][3] At its pI, the molecule has minimal interaction with water molecules, leading to its lowest aqueous solubility. The key to dissolving Phg-gly-OH is to work at a pH that is sufficiently far from its pI.

Q3: How do I estimate the isoelectric point (pI) for Phg-gly-OH?

The pI is calculated by averaging the pKa values of the ionizable groups.[2][4] For a simple dipeptide like Phg-gly-OH, we consider the N-terminal amino group and the C-terminal carboxyl group.

Ionizable GroupEstimated pKa
C-terminal Carboxyl (-COOH)~2.3 - 3.5
N-terminal Amino (-NH3+)~8.0 - 9.6

These are typical ranges for dipeptides. The exact pKa values for Phg-gly-OH can vary slightly.

Calculation: pI ≈ (pKa_COOH + pKa_NH3+) / 2 Estimated pI: ≈ (3.0 + 8.5) / 2 = 5.75

This estimation suggests that Phg-gly-OH will be least soluble in buffers with a pH around 5.5 to 6.0.

Q4: I tried dissolving Phg-gly-OH in pure water and it didn't work. Why?

Dissolving a zwitterionic compound in unbuffered, deionized water can be difficult because the peptide itself can shift the local pH towards its isoelectric point, causing it to precipitate. It is almost always better to use a buffered solution or to adjust the pH as the first step.

Part 2: Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems.

Problem 1: My Phg-gly-OH powder is not dissolving in my neutral buffer (e.g., PBS pH 7.4).

Causality: At pH 7.4, which is relatively close to the estimated pI of ~5.75, the net charge on the molecule is low, limiting its solubility. The hydrophobic phenyl group also resists solvation in a neutral aqueous environment. The number and type of ionic charges on a peptide are primary determinants of its aqueous solubility.

Solution Workflow:

G cluster_low_pH Low pH (e.g., pH 2) cluster_pI Near Isoelectric Point (pI) (e.g., pH 5.8) cluster_high_pH High pH (e.g., pH 10) node_low Structure: H₃N⁺-Phg-gly-COOH Net Charge: +1 Solubility: High node_pI Structure: H₃N⁺-Phg-gly-COO⁻ (Zwitterion) Net Charge: 0 Solubility: Low node_low->node_pI + Base - H⁺ node_pI->node_low + Acid + H⁺ node_high Structure: H₂N-Phg-gly-COO⁻ Net Charge: -1 Solubility: High node_pI->node_high + Base - H⁺ node_high->node_pI + Acid + H⁺

Caption: pH-dependent ionization states and solubility of Phg-gly-OH.

As shown in the diagram, moving the pH away from the isoelectric point increases the net charge on the molecule. This enhanced charge allows for stronger, more favorable interactions with polar water molecules, leading to a significant increase in solubility.

References

  • Biocompare. Glycine Buffers. Accessed February 9, 2026. [Link]

  • JPT Peptide Technologies. Peptide Solubilization. Accessed February 9, 2026. [Link]

  • Bio Basic. Peptide Solubility | Peptide Synthesis. Accessed February 9, 2026. [Link]

  • Synpeptide. Guidelines for Peptide Dissolving. Accessed February 9, 2026. [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. Accessed February 9, 2026. [Link]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). (February 9, 2023). Accessed February 9, 2026. [Link]

  • Wikipedia. Isoelectric point. Accessed February 9, 2026. [Link]

  • ACS Publications. General Principles and Strategies for Salting-Out Informed by the Hofmeister Series | Organic Process Research & Development. (August 15, 2017). Accessed February 9, 2026. [Link]

  • LifeTein. How to dissolve peptides? Accessed February 9, 2026. [Link]

  • Study.com. Isoelectric Point Calculation | Formula & Equation. Accessed February 9, 2026. [Link]

  • Shomu's Biology via YouTube. Salting In and Salting Out of proteins. (February 28, 2016). Accessed February 9, 2026. [Link]

  • Wikipedia. Salting out. Accessed February 9, 2026. [Link]

  • The Organic Chemistry Tutor via YouTube. How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. (October 25, 2019). Accessed February 9, 2026. [Link]

Sources

Technical Support Center: Optimizing Phg-Gly-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PHG-GLY-OPT-001 Subject: Maximizing Yield and Stereochemical Purity in Phenylglycine Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Synthesizing Phg-Gly-OH (Phenylglycyl-Glycine) presents a deceptive challenge. While Glycine is achiral and sterically unhindered, Phenylglycine (Phg) is one of the most problematic residues in peptide chemistry.

The phenyl ring attached directly to the


-carbon withdraws electrons, significantly increasing the acidity of the 

-proton. This makes Phg highly susceptible to racemization (epimerization) during activation. Furthermore, as a dipeptide, the sequence is prone to Diketopiperazine (DKP) formation, which cleaves the peptide from the resin or ester prematurely, destroying yield.

This guide provides a validated, self-consistent system to navigate these two failure modes.

Module 1: Critical Troubleshooting (The "Emergency Room")

Diagnosis: Why is my yield low or purity poor?

Use this decision matrix to identify your specific failure mode.

SymptomProbable CauseMechanismImmediate Fix
Doublet peaks in HPLC Racemization Base-catalyzed proton abstraction at Phg

-carbon via oxazolone intermediate.
Switch base to Sym-collidine (TMP) or use Oxyma/DIC (base-free).
Low Yield / Missing Product DKP Formation The N-terminal amine of Phg attacks the C-terminal ester (Gly-Resin), cyclizing and cleaving the peptide.Use 2-Chlorotrityl Chloride (2-CTC) resin (steric bulk prevents attack).
Slow Reaction Steric/Electronic Phg is bulky; Gly is unhindered but the activated Phg ester is less reactive due to stabilization.Use COMU or Oxyma/DIC ; do not use HATU with strong base.
Visualizing the Failure Pathways

The following diagram illustrates the two competing failure modes you must control: Racemization (Purity loss) and DKP (Yield loss).

Phg_Failure_Modes Start Activated Fmoc-Phg-OH Oxazolone Oxazolone Intermediate Start->Oxazolone High Base/Heat Coupling Coupled Product (Fmoc-Phg-Gly-OR) Start->Coupling Optimized Conditions Racemization Racemization (DL-Phg formed) Oxazolone->Racemization Proton Abstraction Deprotection Fmoc Removal Coupling->Deprotection FreeAmine H-Phg-Gly-OR Deprotection->FreeAmine DKP DKP Formation (Cyclization & Cleavage) FreeAmine->DKP Slow Hydrolysis Steric Freedom Final Target: H-Phg-Gly-OH FreeAmine->Final Controlled Cleavage

Caption: Figure 1. The "Danger Zone" for Phg-Gly synthesis. Note that Phg racemizes during activation, while DKP forms after N-terminal deprotection.

Module 2: Racemization Control (The "Specialist Clinic")

The


-proton of Phenylglycine is exceptionally acidic. Standard protocols using HOBt/DIEA or HATU/DIEA often result in 5–20% D-isomer formation.
The Solution: Oxyma Pure & Collidine

To minimize epimerization, you must lower the basicity of the reaction environment and use additives that suppress oxazolone formation.

Comparative Reagent Performance for Phg Coupling
Coupling SystemBase UsedEpimerization RiskYield PotentialRecommendation
DIC / Oxyma Pure None (or 0.1 eq DIEA)Lowest (<1%) HighGOLD STANDARD
COMU / TMP TMP (Collidine)Very Low (<2%)Very HighExcellent Alternative
HATU / DIEADIEAHigh (5-15%)HighAVOID
HBTU / DIEADIEAHigh (>10%)ModerateAVOID
DIC / HOBtNoneModerate (2-5%)ModerateOutdated

Key Insight: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt because it is more acidic and forms a more reactive active ester, allowing the coupling to proceed faster than the racemization rate [1].

Module 3: Validated Synthetic Protocols

Protocol A: Solid Phase Synthesis (Recommended)

Target: H-Phg-Gly-OH (Free Acid) Resin:2-Chlorotrityl Chloride (2-CTC) Resin . Reason: The bulky trityl linker prevents DKP formation by sterically hindering the back-biting attack of the amine.

Step 1: Loading Glycine

  • Swell 2-CTC resin in DCM.

  • Dissolve Fmoc-Gly-OH (1.2 eq) and DIEA (4 eq) in DCM.

  • Add to resin and shake for 2 hours.

  • Cap unreacted sites with MeOH (1 mL) for 20 mins.

Step 2: Coupling Phenylglycine (The Critical Step) Reagents: Fmoc-Phg-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq). Solvent: DMF/DCM (1:1). Note: DCM lowers racemization rates compared to pure DMF.

  • Dissolve Fmoc-Phg-OH and Oxyma Pure in minimal DMF.

  • Add DCM to reach final volume.

  • Cool the solution to 0°C (ice bath).

  • Add DIC.[1][2] Stir for 2 minutes to pre-activate (keep cold).

  • Add to the resin-bound Glycine.

  • Shake at room temperature for 60 minutes.

    • Checkpoint: Perform Kaiser test.[1] If blue, recouple using COMU/Collidine for 30 mins.

Step 3: Fmoc Removal & Cleavage

  • Deprotect Fmoc with 20% Piperidine in DMF (2 x 5 min). Do not extend this time; basic conditions promote DKP.

  • Wash resin thoroughly with DCM.

  • Cleavage: Treat resin with 1% TFA in DCM (mild cleavage) for 5-10 x 2 mins. Filter into a flask containing pyridine (to neutralize TFA).

    • Why 1% TFA? This cleaves the peptide from the resin but keeps side chains (if any) protected, though here it yields the free acid. It prevents acid-catalyzed degradation.

Protocol B: Solution Phase (If SPPS is unavailable)

Strategy: Use a C-terminal ester that is bulky (e.g., Gly-OtBu) to prevent DKP.

  • Dissolve H-Gly-OtBu·HCl (1 eq) and Fmoc-Phg-OH (1.1 eq) in DCM (0.1 M).

  • Add Oxyma Pure (1.1 eq).

  • Cool to 0°C.

  • Add DIC (1.1 eq) and Sym-collidine (1.0 eq - only enough to neutralize the HCl salt of Gly).

  • Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Wash with 1N HCl (removes Collidine), NaHCO3, and Brine.

  • Deprotection: Remove Fmoc (diethylamine/DMF) and then tBu (TFA/DCM).

Module 4: FAQ

Q: Can I use HATU if I lower the temperature? A: It is risky. HATU requires a base (DIEA) to function. Even at 0°C, the presence of DIEA with Phg-OH can induce oxazolone formation. If you must use HATU, substitute DIEA with TMP (2,4,6-trimethylpyridine) , which is a weaker base (pKa ~7.4 vs DIEA ~10.[3]5) and sterically hindered, significantly reducing proton abstraction [2].

Q: Why do I see a peak at M-18 in my Mass Spec? A: That is likely the Diketopiperazine (DKP) . It has the same mass as the dipeptide minus water (cyclization releases H2O). This confirms that your linear peptide H-Phg-Gly-OH (or ester) cyclized. Switch to 2-CTC resin or ensure your cleavage cocktail is not too harsh/long.

Q: Is pre-activation recommended? A: For Phg, yes , but keep it short (<2 mins) and cold (0°C). Long pre-activation allows the active ester to convert to the oxazolone before it encounters the amine nucleophile.

Q: What is the best solvent? A: A mixture of DCM/DMF (1:1) is ideal. Pure DMF is polar and stabilizes the charged transition state of the racemization pathway. DCM is non-polar and suppresses it, but solubility can be poor. The mix offers the best compromise [3].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry, 67(19), 6861–6874.

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine during Peptide Synthesis.[4][5] Biopolymers, 28(1), 51-68.

  • Goolcharran, C., & Borchardt, R. T. (1998).[6][7] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[6][7]

Sources

Technical Support Center: Troubleshooting Phg-gly-OH Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

You are encountering peak tailing (Symmetry Factor


) with Phg-gly-OH . This is a common but solvable issue.

The Molecule: Phg-gly-OH is a zwitterionic dipeptide. It contains a basic N-terminal amine, an acidic C-terminal carboxyl, and a bulky phenyl side chain. The Root Cause: The most probable cause is secondary silanol interaction . The positively charged N-terminus of your peptide is acting as a cation exchanger with residual, negatively charged silanols (


) on your column stationary phase.
Quick-Fix Protocol (The "First Response")

If you need immediate results and are running a standard Reversed-Phase (RP) method:

  • Check Mobile Phase pH: Ensure pH is < 3.0 .

    • Why: You must protonate the surface silanols (make them neutral

      
      ) to stop them from grabbing the peptide.
      
  • Add an Ion-Pairing Agent: Add 0.1% Trifluoroacetic Acid (TFA) to both Mobile Phase A and B.

    • Why: TFA pairs with the peptide's positive charge (masking it) and lowers the pH.

  • Verify Injection Solvent: Dissolve the sample in 100% Aqueous (Mobile Phase A) .

    • Why: Phg-gly-OH is polar. Dissolving it in high organic (e.g., 50% MeOH) causes "solvent shock" and peak distortion/tailing upon injection.

Diagnostic Decision Tree

Before altering your chemistry, use this logic flow to isolate the variable.

TroubleshootingTree Start Problem: Phg-gly-OH Peak Tailing (As > 1.5) CheckSystem Step 1: System Check Is the tailing present for standard neutral markers (e.g., Toluene)? Start->CheckSystem SystemIssue Hardware Issue 1. Dead volume in fittings 2. Detector cell overload 3. Worn guard column CheckSystem->SystemIssue Yes CheckChem Step 2: Chemistry Check (System is clean) CheckSystem->CheckChem No CheckpH Is Mobile Phase pH > 3.5? CheckChem->CheckpH FixpH ACTION: Lower pH to 2.5 Use Phosphate or TFA CheckpH->FixpH Yes CheckCol Is Column 'End-Capped'? CheckpH->CheckCol No FixCol ACTION: Switch to Base-Deactivated (BDS) or Hybrid (BEH) Column CheckCol->FixCol No/Unknown

Figure 1: Diagnostic logic flow for isolating the source of peak asymmetry.

Deep Dive: The Chemistry of Tailing

Why Phg-gly-OH Tails

Phg-gly-OH is not just a "small molecule"; it is a zwitterion .

  • At pH 2.0 - 7.0: The N-terminus is protonated (

    
    ).
    
  • The Antagonist: Silica-based C18 columns have unreacted silanol groups (

    
    ) on the surface. Above pH 3.5, these become ionized (
    
    
    
    ).
  • The Interaction: The positive peptide sticks to the negative silanol (Ionic Interaction). This is a slow kinetic process compared to the fast hydrophobic partitioning, resulting in a "dragging" tail.

The "Silanol Shield" Strategy

To fix this, we must disrupt the ionic interaction. We use two main levers: Suppression and Competition .

StrategyReagentMechanismProsCons
Suppression TFA (0.05 - 0.1%) Ion Pairing: Forms a neutral complex with the peptide amine. pH Control: Lowers pH < 2.5, neutralizing silanols.Gold standard for peak shape. Volatile (MS compatible).Suppresses MS sensitivity (signal).
Competition TEA (Triethylamine) Sacrificial Base: TEA is a small base that binds to silanols before the peptide can.Excellent for older "Type A" silica columns.Not MS friendly. Can alter selectivity.
High Ionic Strength Phosphate Buffer (50-100mM) Swamping: High concentration of cations (

,

) blocks silanol sites.
Best peak shape for UV detection.Non-volatile (No MS). Precipitates in high organic.

Step-by-Step Troubleshooting Protocols

Protocol A: Mobile Phase Optimization (The "Gold Standard")

Use this if you are using UV detection or can tolerate some MS signal loss.

  • Prepare Mobile Phase A: 0.1% TFA in Water (v/v).

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

    • Note: Always add TFA to both phases to maintain a stable baseline.

  • Gradient: Phg-gly-OH is hydrophilic. Start at 0-2% B and hold for 2 minutes before ramping.

    • Reasoning: If you start at 10% B, the peptide may elute in the void volume, which always looks like a tailing peak.

  • Temperature: Set column oven to 40°C .

    • Reasoning: Higher temperature improves mass transfer kinetics, sharpening the peak.

Protocol B: The "TEA" Rescue (For Mid-pH Work)

Use this if you cannot use low pH (e.g., stability issues) or are using an older column.

  • Add TEA: Add 5-10 mM Triethylamine to your aqueous buffer.

  • Adjust pH: Adjust the pH to 3.0 - 4.0 using Phosphoric Acid after adding the TEA.

  • Equilibration: Run the column for at least 20 column volumes. TEA takes time to saturate the silanol sites.

Protocol C: Hardware & Column Check

If chemistry changes fail, the issue is physical.

  • Extra-Column Volume: Replace the tubing from the column outlet to the detector with 0.005" ID (Red) PEEK tubing . Large bore tubing causes band broadening that looks like tailing.

  • The Frit Test: Reverse the column (if permitted by manufacturer) and run to waste for 10 mins. If the peak shape improves upon restoring normal flow, your inlet frit was clogged.

  • Column Type: Switch to a "Hybrid" (e.g., Waters BEH, Agilent Poroshell) or "Polar Embedded" column. These are chemically engineered to have zero silanol activity.

Visualizing the Interaction

The following diagram illustrates the "Competitive Binding" mechanism that causes tailing and how TFA resolves it.

SilanolInteraction cluster_0 Scenario A: Tailing (No Additive) cluster_1 Scenario B: Sharp Peak (With TFA) Silanol Silanol (Si-O⁻) Peptide Phg-gly-OH (NH₃⁺) Peptide->Silanol Strong Ionic Attraction (Drag) Silanol_B Silanol (Si-OH) Peptide_B Phg-gly-OH (NH₃⁺) + TFA⁻ Peptide_B->Silanol_B No Interaction (Hydrophobic Only)

Figure 2: Mechanism of action. Left: Ionic drag causes tailing. Right: TFA protonates silanols and pairs with peptide, eliminating drag.

FAQ: Specific User Scenarios

Q: I am using LC-MS and cannot use Phosphate or high concentrations of TFA. What now? A: Use Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid . The ammonium ion (


) acts as a weak competitor for silanols, and the low pH helps suppress ionization. It is not as effective as TFA, but it is the best compromise for MS sensitivity.

Q: My peak is splitting, not just tailing. Is this the same issue? A: No. Peak splitting usually indicates column overload or solvent incompatibility .

  • Test: Inject 1/10th of the concentration. If the split disappears, you were overloading the column.

  • Test: Ensure your sample diluent matches the starting mobile phase (100% water/buffer).

Q: Why does Phg (Phenylglycine) tail more than standard Gly-Gly? A: Phg contains a phenyl ring directly attached to the alpha-carbon. This adds steric bulk and potential


 interactions with the aromatic rings of the stationary phase, which can exacerbate mass transfer issues if the pore size is too small or the flow rate is too high.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • Dolan, J. W. (2003). Troubleshooting Peak Tailing, Part I. LCGC North America.

  • Waters Corporation. (2023). Peptide Separation Technology Guide: Handling Tailing of Basic Peptides.

  • Agilent Technologies. (2020). Optimizing Peptide Separations: The Role of Mobile Phase Modifiers.

Technical Support Center: Minimizing Diketopiperazine (DKP) in Phg-Gly-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting and Prevention of DKP Formation in Phenylglycine-Glycine Sequences Department: Peptide Chemistry Applications Last Updated: February 2026[1]

Executive Summary & Problem Definition

The synthesis of H-Phg-Gly-OH (Phenylglycyl-glycine) presents a "perfect storm" for diketopiperazine (DKP) formation. This side reaction is not merely a yield loss issue; it creates a difficult-to-remove impurity that often co-elutes with the desired product.

Why this sequence?

  • Glycine (C-terminus): Being achiral and devoid of a side chain, Glycine possesses high conformational flexibility (

    
     angles), significantly lowering the energy barrier for the peptide backbone to fold back on itself.
    
  • Phenylglycine (N-terminus): The steric bulk of the phenyl ring adjacent to the

    
    -carbon forces the backbone into a conformation that favors the cis-amide-like transition state required for cyclization.
    

This guide provides self-validating protocols for both Solid-Phase Peptide Synthesis (SPPS) and Solution Phase strategies to eliminate this pathway.

Mechanism of Failure (Root Cause Analysis)

To prevent DKP, one must understand the mechanism. It is an intramolecular aminolysis reaction.

The Pathway
  • Trigger: Removal of the N-terminal protecting group (Fmoc/Boc) exposes a free primary amine.

  • Attack: The amine nucleophilically attacks the C-terminal carbonyl (ester or resin linkage).

  • Release: The cyclic DKP is released, and the C-terminal protecting group (or resin handle) is lost.

Visualization: The DKP Trap

DKP_Mechanism cluster_conditions Critical Risk Factors Step1 Linear Dipeptide-Ester (H2N-Phg-Gly-OR) Step2 Conformational Turn (Backbone Folding) Step1->Step2 High Flexibility (Gly) Step3 Nucleophilic Attack (N-term Amine -> C-term Carbonyl) Step2->Step3 Base Catalysis Step4 Cyclic DKP Byproduct + Free Alcohol/Resin Step3->Step4 Cyclization Risk1 Basic pH (Fmoc removal) Risk2 Methyl/Ethyl Esters Risk3 Benzyl Ester Linkage (Wang Resin)

Figure 1: The kinetic pathway converting linear dipeptide esters into cyclic diketopiperazines.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

The Challenge: In standard Fmoc SPPS, the removal of the Fmoc group from Phg (using piperidine) exposes the amine while the peptide is still attached to the resin. If attached to a standard Wang resin, the basic conditions catalyze the attack on the ester linkage, cleaving the peptide as a DKP.

The Solution: Steric Hindrance Strategy (2-CTC Resin)

Reasoning: 2-Chlorotrityl Chloride (2-CTC) resin is extremely bulky. The steric clash between the trityl linker and the attacking amine physically prevents the formation of the tetrahedral intermediate required for cyclization.

Optimized Workflow
StepParameterSpecificationTechnical Rationale
1. Resin Selection Resin Type 2-Chlorotrityl Chloride (2-CTC) Steric bulk prevents DKP formation.[2]
Loading Low (< 0.6 mmol/g)Reduces inter-chain aggregation.
2. Loading 1st AA Reagents Fmoc-Gly-OH (1.0 eq) + DIPEA (4 eq)Standard esterification.
Solvent DCM (anhydrous)Swells 2-CTC resin optimally.
3. Capping Reagent MeOH (HPLC grade)Caps unreacted chlorides; MeOH is non-nucleophilic to the ester.
4. Fmoc Removal Reagent 20% Piperidine in DMF Safe to use on 2-CTC. The bulky resin protects the ester bond from the free amine.
5. Coupling Phg Reagents Fmoc-Phg-OH + DIC/OxymaStandard coupling. Avoid strong bases during coupling.
6. Final Cleavage Cocktail 1% TFA in DCMCritical: 2-CTC is acid-labile. 1% TFA cleaves the peptide-resin bond without removing side-chain protecting groups (if any) or degrading the peptide.

Self-Validating Check:

  • Analyze the cleavage filtrate by LC-MS.

  • Success: Peak at [M+H]+ corresponding to Linear Phg-Gly-OH.

  • Failure: Peak at [M-18] (Water loss) indicates DKP formation.

Protocol B: Solution Phase Synthesis

The Challenge: If you synthesize Fmoc-Phg-Gly-OMe and attempt to remove the methyl ester (saponification) with NaOH/LiOH, the basic conditions will instantaneously cyclize the dipeptide into DKP.

The Solution: Acid-Labile Protection (Tert-Butyl Strategy)

Reasoning: By using a tert-butyl ester (OtBu), you can remove the C-terminal protection using acid (TFA/HCl), conditions under which the amine is protonated (


) and non-nucleophilic, rendering DKP formation impossible.
Step-by-Step Guide
  • Starting Materials:

    • Fmoc-Phg-OH (Acid)

    • H-Gly-OtBu (Amine, tert-butyl ester)

  • Coupling:

    • Mix in DMF/DCM.

    • Add EDC·HCl / HOBt (or HATU/DIPEA).

    • Result:Fmoc-Phg-Gly-OtBu.

  • N-Terminal Deprotection (Optional at this stage):

    • If you remove Fmoc now (using diethylamine/piperidine), the bulky OtBu group slows DKP formation, but does not stop it entirely. Recommendation: Keep Fmoc on until the final step if possible, or proceed immediately to acidolysis.

  • Global Deprotection (The "Safety" Step):

    • Treat Fmoc-Phg-Gly-OtBu (or H-Phg-Gly-OtBu) with TFA/DCM (1:1) or 4M HCl in Dioxane .

    • Mechanism:[1][3][4][5][6][7][8] Acid cleaves the t-Butyl ester to the free acid.

    • Why it works: The amine is protonated by the acid. A protonated amine cannot attack the carbonyl.

  • Final Product: H-Phg-Gly-OH (as TFA or HCl salt).

Troubleshooting & FAQ

Decision Matrix: Which route should I take?

Decision_Tree Start Select Synthesis Scale SmallScale < 5 grams (Research/Discovery) Start->SmallScale LargeScale > 100 grams (Process/Manufacturing) Start->LargeScale SPPS Route A: SPPS (2-CTC Resin) SmallScale->SPPS Faster, easier purification SolPhase Route B: Solution Phase (t-Butyl Ester) LargeScale->SolPhase Cost-effective, scalable Warning AVOID: Methyl/Ethyl Esters (Saponification = DKP) SolPhase->Warning Risk Area

Figure 2: Strategic selection based on scale and risk.

Frequently Asked Questions

Q1: Can I use Wang resin for Phg-Gly synthesis? A: No. Wang resin requires 95% TFA for cleavage. Before you get to that step, you must remove the Fmoc group to couple the next amino acid (or finish). During that Fmoc removal (20% Piperidine), the dipeptide is attached via a benzyl ester. The Phg-Gly sequence will cyclize and cleave itself from the resin ("premature cleavage"), resulting in low yield and high DKP impurity in the waste stream.

Q2: Why is Phg worse than Phe (Phenylalanine)? A: Phenylglycine has the phenyl ring attached directly to the


-carbon, whereas Phenylalanine has a methylene spacer (

). This makes Phg electronically unique and sterically more rigid, forcing the backbone into a "turn" conformation that brings the N- and C-termini closer together, accelerating cyclization.

Q3: I see a peak at M-18 in my LCMS. Is this DKP? A: Yes. The formation of DKP involves the loss of water (if from the acid) or alcohol (if from the ester). If your target mass is


, and you see 

, it is almost certainly the cyclic DKP.

Q4: Can I use the "Unit Coupling" strategy? A: Yes, this is the safest method. Purchase or synthesize Fmoc-Phg-Gly-OH as a pre-formed dipeptide block. Couple this entire block to your resin or the next amino acid. This ensures the sensitive peptide bond is never exposed to the specific conditions that trigger cyclization during the chain assembly.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][4][5][6][9] Journal of the American Chemical Society, 94(9), 3102–3106.

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[2][4][7][10][11] Studies on anchoring of Fmoc-amino acids and peptide cleavage.[1][4][5][9] International Journal of Peptide and Protein Research, 37(6), 513–520.

  • Steinauer, R., et al. (1989). Diketopiperazine formation in the synthesis of dipeptides containing glycine or proline.[1][6] International Journal of Peptide and Protein Research. (General reference for sequence dependence).

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][4][5][6][9][10][11][12] Chemical Reviews, 109(6), 2455–2504.

Sources

Technical Support Guide: Stability of Phg-Gly-OH Under Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PHG-GLY-ACID-STABILITY Subject: Troubleshooting Racemization and Degradation of L-Phenylglycyl-Glycine (Phg-Gly-OH) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are likely accessing this guide because you are observing anomalous recovery data or unexpected peak splitting (doublets) during the HPLC analysis of Phg-Gly-OH following standard acid hydrolysis.

The Core Issue: Unlike standard aromatic amino acids (Phe, Tyr), Phenylglycine (Phg) is structurally unique.[1] The phenyl ring is attached directly to the


-carbon (benzylic position). This configuration exerts a strong electron-withdrawing effect, significantly increasing the acidity of the 

-proton. Consequently, Phg is exceptionally prone to acid-catalyzed racemization (conversion of L-Phg to D-Phg) and oxidative degradation under standard hydrolysis conditions (6N HCl, 110°C).

This guide provides the mechanistic context, troubleshooting workflows, and optimized protocols to maximize recovery and stereochemical fidelity.

Part 1: The Mechanistic Failure Mode

To troubleshoot effectively, you must understand why the molecule fails.

The Benzylic Acidity Problem

In Phenylalanine (Phe), a methylene group (


) separates the phenyl ring from the 

-carbon, acting as an insulator. In Phenylglycine (Phg), this spacer is absent.
  • Effect: The phenyl ring stabilizes the carbanion/enol intermediate formed after deprotonation of the

    
    -carbon.
    
  • Result: Under acidic conditions (and even more so in basic), the chiral center becomes labile. The proton can detach and re-attach from the opposite side, leading to a racemic mixture (L-Phg and D-Phg).

Visualization: Acid-Catalyzed Racemization Pathway

Phg_Racemization L_Phg L-Phg-Gly-OH (Intact Dipeptide) Protonation Protonation of Carbonyl Oxygen L_Phg->Protonation H+ (Acid) Enol Enol Intermediate (Planar/Achiral) Protonation->Enol -H+ (alpha-proton loss) Hydrolysis Peptide Bond Cleavage Enol->Hydrolysis Re-protonation Result_L L-Phg + Gly (Desired) Hydrolysis->Result_L Retention (50-70%) Result_D D-Phg + Gly (Impurity) Hydrolysis->Result_D Inversion (30-50%)

Figure 1: Mechanism of acid-catalyzed racemization in Phenylglycine.[2] Note that the planar enol intermediate allows re-protonation from either face, destroying optical purity.

Part 2: Troubleshooting & Diagnostics (FAQ)

Q1: I see two peaks for Phg in my chromatogram. Is my column failing?

Diagnosis: Likely not. You are observing racemization .[1][2][3][4]

  • Explanation: Standard hydrolysis (6N HCl, 110°C, 24h) typically results in 15–40% conversion of L-Phg to D-Phg. If you are using a chiral column or if D-Phg resolves from L-Phg on your specific gradient, you will see a "split" peak.

  • Action: Run a standard of pure D-Phg to confirm the identity of the second peak. If stereochemistry is critical, do not use standard acid hydrolysis (see Part 3).

Q2: My total recovery of Phg is low (<80%), but Glycine recovery is normal.

Diagnosis: Oxidative degradation or precipitation.

  • Explanation: The benzylic position is also sensitive to oxidation, especially if dissolved oxygen is present in the HCl during the high-temperature step.

  • Action:

    • Scavengers: You must add phenol (0.1% - 1%) to the hydrolysis acid to scavenge halogen free radicals.

    • Degassing: The hydrolysis tube must be rigorously degassed (nitrogen flush + vacuum seal) before heating.

Q3: Can I just lower the temperature to 100°C to fix this?

Diagnosis: Insufficient.

  • Explanation: While lowering temperature reduces the rate of racemization, Phg-Gly is a relatively bulky dipeptide. Lowering the temperature too much (e.g., <100°C) may result in incomplete hydrolysis , leaving you with dipeptide fragments (Phg-Gly) that complicate analysis.

  • Action: Use a "Fast Acid" protocol (higher temp, very short time) or the Propionic Acid method to balance cleavage speed vs. degradation.

Part 3: Optimized Experimental Protocols

Choose the protocol based on your analytical priority.

Decision Matrix
PriorityRecommended ProtocolProsCons
General Quantification Protocol A (Propionic/HCl)Good solubility, reduced degradation.Some racemization still occurs.[1][2][3][4]
Stereochemical Purity Protocol B (Enzymatic)Zero racemization. True L/D ratio.Slow (24-48h), requires specific enzymes.
High Throughput Protocol C (Microwave)Fast (15 min).Requires microwave hardware; risk of overheating.
Protocol A: Propionic Acid/HCl Hydrolysis (Recommended for Stability)

Best balance for quantifying Phg content while minimizing oxidative loss.

Reagents:

  • 6N HCl (constant boiling).

  • Propionic Acid (HPLC Grade).

  • Phenol (crystal).

Step-by-Step:

  • Preparation: Prepare a 1:1 (v/v) mixture of 6N HCl and Propionic Acid.

    • Why? Propionic acid increases the solubility of hydrophobic residues and increases the boiling point, allowing efficient hydrolysis at slightly lower pressure stress.

  • Scavenger: Add 0.1% (w/v) Phenol to the mixture.

    • Why? Prevents chlorination/oxidation of the Phg phenyl ring.

  • Sample: Dissolve Phg-Gly-OH (approx. 0.5 mg) in 500 µL of the mixture in a heavy-walled glass hydrolysis tube.

  • Degas (CRITICAL): Freeze the sample in liquid nitrogen. Apply vacuum (<50 mTorr). Thaw. Repeat 3 times ("Freeze-Pump-Thaw" cycle). Seal the tube under vacuum.[5]

  • Incubation: Heat at 110°C for 18–20 hours . (Reduce time from standard 24h).

  • Workup: Evaporate to dryness under nitrogen stream or speed-vac. Re-dissolve in mobile phase immediately.

Protocol B: Enzymatic Digestion (The "Gold Standard" for Stereochemistry)

Use this if you must prove the L-enantiomer purity.

Reagents:

  • Leucine Aminopeptidase (LAP) or Pronase E.

  • Tris-HCl Buffer (pH 8.0).

Step-by-Step:

  • Dissolution: Dissolve peptide in 50 mM Tris-HCl (pH 8.0).

  • Digestion: Add LAP (enzyme:substrate ratio 1:50).

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Inject directly (or after filtration) onto HPLC.

    • Result: Enzymes are chiral catalysts. They will cleave L-Phg-Gly but typically leave D-Phg-Gly intact (or cleave it at a negligible rate), causing zero induced racemization.

Part 4: Workflow Visualization

Protocol_Selection Start Start: Phg-Gly-OH Analysis Q1 Is Stereochemistry (L vs D) the critical output? Start->Q1 Enzymatic Protocol B: Enzymatic Digestion (LAP/Pronase) Q1->Enzymatic Yes Q2 Is the sample highly susceptible to oxidation? Q1->Q2 No (Total Content only) Result_Stereo Result: 100% Stereochemical Integrity Preserved Enzymatic->Result_Stereo Standard Standard 6N HCl (Not Recommended for Phg) Q2->Standard No (Only if Phg is absent) Optimized Protocol A: HCl + Propionic Acid + Phenol + Vacuum Q2->Optimized Yes (Standard Phg) Result_Quant Result: High Yield, ~5-10% Racemization Optimized->Result_Quant

Figure 2: Decision tree for selecting the appropriate hydrolysis method based on analytical needs.

References

  • Liang, C., et al. (2017).[2] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(23), 2325-2329. Link[2][6]

  • Waters Corporation. "Hydrolysis of Purified Proteins and Peptides: Acid Hydrolysis Troubleshooting." Waters User Guides. Link

  • Sigma-Aldrich (Merck). "Peptide Stability and Potential Degradation Pathways." Technical Resource Center. Link

  • Konigsberg, W. H., & Henderson, L. (1983). "Removal of metals from amino acids and peptides." Methods in Enzymology, 91, 254-259.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Phenylglycine-Glycine (Phg-gly-OH) Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing the safety, efficacy, and batch-to-batch consistency of therapeutic candidates and research materials.[1] Phenylglycine-glycine (Phg-gly-OH) is a dipeptide of interest in various research contexts, and its purity directly impacts experimental outcomes and the integrity of subsequent studies. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for Phg-gly-OH purity analysis. Beyond a mere recitation of protocols, this document elucidates the rationale behind experimental choices and offers a comparative perspective on alternative analytical technologies.

The principles of analytical method validation are universally recognized, with the International Council for Harmonisation (ICH) providing a harmonized framework that is globally accepted.[2] The core ICH guideline, Q2(R1), and its recent revision, Q2(R2), detail the validation characteristics required to demonstrate that an analytical procedure is fit for its intended purpose.[3][4][5][6][7][8][9] This guide is structured to align with these principles, ensuring a self-validating and trustworthy methodology.

The Central Role of HPLC in Peptide Purity Analysis

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for the analysis and purification of peptides.[10][11][12][13] Its widespread adoption is due to its high resolution, reproducibility, and adaptability for separating complex mixtures of peptides from process-related impurities such as truncated or deletion sequences.[14][15] For a dipeptide like Phg-gly-OH, a well-validated HPLC method provides the necessary confidence in its purity profile.

The following sections will detail a proposed HPLC method for Phg-gly-OH analysis, outline the validation protocols according to ICH guidelines, and compare its performance with Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).

A Validated HPLC Method for Phg-gly-OH Purity Analysis

The development of a robust HPLC method begins with a clear definition of the analytical target profile (ATP), which outlines the method's purpose and required performance characteristics.[2] For Phg-gly-OH, the primary goal is to accurately quantify the main peptide peak and separate it from potential impurities.

Proposed HPLC Method Parameters

Based on common practices for peptide analysis, a suitable starting point for a Phg-gly-OH method would be:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmC18 stationary phases provide excellent hydrophobic retention for a wide range of peptides.[11] The specified dimensions and particle size offer a good balance between resolution and backpressure.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterTFA is a common ion-pairing agent in peptide separations that improves peak shape and resolution.[11]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileAcetonitrile is a standard organic solvent for reversed-phase chromatography of peptides.[16]
Gradient 5% to 40% B over 20 minutesA shallow gradient is often necessary for optimal separation of closely related peptide impurities.[16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 214 nmThe peptide bond absorbs strongly at this wavelength, making it suitable for general peptide detection.[14]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase ADissolving the sample in the initial mobile phase composition prevents peak distortion.

Experimental Workflow for HPLC Method Validation

The validation of the proposed HPLC method must be a systematic process, as outlined by ICH Q2(R1) guidelines.[3][4] The following diagram illustrates the key validation parameters and their logical flow.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Define Analytical Target Profile Opt Optimize Chromatographic Conditions Dev->Opt Specificity Specificity / Selectivity Opt->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Detailed Validation Protocols

The following are step-by-step methodologies for validating the key performance characteristics of the HPLC method for Phg-gly-OH.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of Phg-gly-OH.

    • Analyze a sample of Phg-gly-OH.

    • Analyze samples of known related impurities, if available.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on a Phg-gly-OH sample. Analyze the stressed samples to demonstrate that the degradation products do not co-elute with the main peak. Peak purity analysis using a diode array detector can support this.

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Protocol:

    • Prepare a stock solution of Phg-gly-OH of known concentration.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each calibration standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.[12]

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Protocol:

    • The range is determined from the linearity, accuracy, and precision studies.

    • For a purity assay, the range should typically cover 80% to 120% of the test concentration.[17]

Accuracy is the closeness of the test results obtained by the method to the true value.[3]

  • Protocol:

    • Prepare a placebo mixture (if a formulated product) or use a sample of known low purity.

    • Spike the placebo/low-purity sample with known amounts of Phg-gly-OH at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the added Phg-gly-OH.

    • The mean recovery should be within 98.0% to 102.0%.[12]

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of Phg-gly-OH at the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the peak areas. The RSD should be ≤ 2.0%.[12]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies. The RSD should be ≤ 5.0%.[12]

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Protocol (based on signal-to-noise ratio):

    • Determine the signal-to-noise ratio by comparing the peak height of samples with known low concentrations of Phg-gly-OH with the noise of a blank sample.

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be evaluated and should be acceptable.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.1 units)

      • Percentage of organic solvent in the mobile phase (± 1%)

    • Analyze a standard solution of Phg-gly-OH under each modified condition.

    • Evaluate the effect on retention time, peak area, and resolution. The system suitability parameters should remain within acceptable limits.

Comparative Analysis of Analytical Techniques

While HPLC is a robust and reliable technique, other methods offer distinct advantages and can be considered for complementary or alternative approaches.

Tech_Comparison cluster_0 Analytical Techniques for Peptide Purity cluster_1 Performance Characteristics HPLC HPLC Resolution Resolution HPLC->Resolution Good Speed Speed HPLC->Speed Standard Sensitivity Sensitivity HPLC->Sensitivity Good Cost Cost HPLC->Cost Moderate Robustness Method Robustness HPLC->Robustness High UPLC UPLC UPLC->Resolution Excellent UPLC->Speed Fast UPLC->Sensitivity Excellent UPLC->Cost High UPLC->Robustness Moderate CE Capillary Electrophoresis CE->Resolution Excellent CE->Speed Fast CE->Sensitivity Moderate CE->Cost Low CE->Robustness Moderate

Caption: Comparison of Analytical Techniques.

HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures.[18][19]

  • Advantages of UPLC over HPLC:

    • Higher Resolution and Peak Capacity: UPLC provides sharper and narrower peaks, leading to better separation of complex mixtures.[20]

    • Faster Analysis Times: The higher optimal flow rates of UPLC columns significantly reduce run times, increasing sample throughput.[20]

    • Increased Sensitivity: The narrower peaks result in a higher signal-to-noise ratio, improving detection limits.[20]

  • Considerations for UPLC:

    • Higher Cost: UPLC systems and columns are generally more expensive than their HPLC counterparts.

    • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization.[21]

HPLC vs. Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[22] It is a powerful technique that can be complementary to HPLC.[10]

  • Advantages of CE over HPLC:

    • High Efficiency and Resolution: CE can achieve very high theoretical plate counts, leading to excellent separation of closely related species, including isomers.[23]

    • Low Sample and Reagent Consumption: CE uses nanoliter injection volumes and minimal buffer, making it a cost-effective and "green" technique.

    • Orthogonal Separation Mechanism: Because the separation mechanism is different from reversed-phase chromatography, CE can resolve impurities that co-elute in HPLC.

  • Considerations for CE:

    • Lower Sensitivity: The small injection volumes can lead to lower sensitivity compared to HPLC with standard UV detectors.

    • Reproducibility: Achieving high reproducibility of migration times can be more challenging than with HPLC retention times.

Summary of Performance Comparison
FeatureHPLCUPLCCapillary Electrophoresis (CE)
Principle Partitioning between stationary and mobile phasesPartitioning with smaller particles and higher pressureDifferential migration in an electric field
Resolution Good to ExcellentExcellentExcellent to Superior
Speed StandardFastFast
Sensitivity GoodExcellentModerate
Throughput ModerateHighHigh
Cost ModerateHighLow
Robustness HighModerateModerate

Conclusion

The validation of an HPLC method for the purity analysis of Phg-gly-OH is a critical exercise that underpins the quality and reliability of research and development activities. By adhering to the principles outlined in the ICH guidelines, a robust and trustworthy analytical method can be established.[2][3][4] While HPLC remains the workhorse for peptide purity analysis, alternative technologies such as UPLC and Capillary Electrophoresis offer significant advantages in terms of speed, resolution, and orthogonal separation capabilities.[18][22] The choice of analytical technique should be guided by the specific requirements of the analysis, including the complexity of the sample, the need for high throughput, and budgetary considerations. A well-characterized and validated analytical method is not merely a regulatory requirement but a cornerstone of scientific integrity.

References

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • S. A. Cohen, et al. (1998). HPLC Analysis and Purification of Peptides. In: The Protein Protocols Handbook. Humana Press. [Link]

  • Phenomenex. A Systematic Approach to Peptide Analysis. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • ResolveMass. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC. [Link]

  • ResearchGate. (2025). Analysis of DL-phenylglecine by high performance liquid chromatography. [Link]

  • European Medicines Agency. Bioanalytical method validation. [Link]

  • PubMed. (1999). Monitoring the purity of a synthetic peptide by capillary electrophoresis: utilization of an on-line preconcentration method for improved separation and detection sensitivity. [Link]

  • ResearchGate. What are other methods except RP-HLPC to purify peptides?. [Link]

  • BioProcess International. Next Generation Peptide Mapping with Ultra Performance Liquid Chromatography. [Link]

  • Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]

  • AppNote. Phenylglycine and Phenylalanine Analyzed with HPLC. [Link]

  • Biovera. (2024). Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PMC. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. [Link]

  • Separation Science. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]

  • PubMed. (2012). Capillary electrophoresis and isoelectric focusing in peptide and protein analysis. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link]

  • American Laboratory. (2010). The Missing Link Between HPLC and UPLC Technology. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • YouTube. (2017). Analysis of recombinant protein purity and heterogeneity by capillary electrophoresis. [Link]

  • Analytics-Shop. HPLC-Säule D-Phenylglycine, 5 µm, 10,0 x 250 mm. [Link]

  • MDPI. (2022). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics. [Link]

Sources

1H NMR Spectrum Interpretation Guide: Phg-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of L-Phenylglycyl-glycine (Phg-Gly-OH) , specifically designed for researchers optimizing peptide characterization workflows.

It moves beyond basic assignment to offer a comparative analysis against its structural analog, L-Phenylalanyl-glycine (Phe-Gly-OH) , highlighting how the shortening of the side chain (removal of the methylene spacer) impacts chemical shift dispersion and conformational rigidity.

Executive Summary & Structural Context

L-Phenylglycyl-glycine (Phg-Gly-OH) is a dipeptide of significant interest in medicinal chemistry due to the unique properties of the Phenylglycine (Phg) residue. Unlike Phenylalanine (Phe), Phg attaches the phenyl ring directly to the


-carbon. This creates a benzylic 

-center
, resulting in distinct electronic deshielding and increased conformational rigidity.

Key Analytical Challenge: Distinguishing Phg-peptides from Phe-peptides and identifying potential racemization (a common risk with Phg derivatives due to the acidic benzylic proton).

Structural Visualization and NMR Mapping

The following diagram maps the proton environments to the chemical structure.

PhgGlyOH cluster_legend Key NMR Features Phg_N N-Terminus (NH2/NH3+) Phg_Ca Phg α-CH (Benzylic) Phg_N->Phg_Ca Phg_Ph Phenyl Ring (Ar-H) Phg_Ca->Phg_Ph Direct Attachment Pep_Bond Peptide Bond (-CO-NH-) Phg_Ca->Pep_Bond Gly_N Amide NH (Triplet) Pep_Bond->Gly_N Gly_Ca Gly α-CH2 Gly_N->Gly_Ca Gly_C C-Terminus (COOH) Gly_Ca->Gly_C Legend Phg α-CH: Deshielded (~4.8-5.2 ppm) Gly α-CH2: Upfield (~3.7-3.9 ppm) Ar-H: Multiplet (7.3-7.5 ppm)

Figure 1: Structural connectivity and NMR resonance mapping of Phg-Gly-OH. Note the direct attachment of the Phenyl ring to the Alpha-carbon in the Phg residue.

Detailed Spectral Assignment (DMSO-d6)

The following data assumes the zwitterionic or HCl salt form in DMSO-d6 at 298 K. DMSO is preferred over D₂O for this analysis to visualize the amide protons, which are critical for confirming the peptide bond.

Table 1: Chemical Shift Assignment
Proton EnvironmentLabel

(ppm) Approx.
Multiplicity

Coupling (Hz)
Mechanistic Insight
Amide NH (Gly) H-N(Gly)8.4 – 8.8 Triplet (t)~ 5.5 - 6.0Coupled to the adjacent Gly

-CH₂. Confirms peptide bond integrity.
Aromatic (Phg) Ar-H7.3 – 7.5 Multiplet (m)-The phenyl ring protons overlap significantly. Integration should equal 5H.

-CH (Phg)
H-

(Phg)
4.9 – 5.3 Singlet (s) or Broad-Diagnostic Peak. Significantly downfield compared to standard amino acids due to the benzylic position and electron-withdrawing carbonyl.
N-Terminus NH₂/NH₃⁺3.5 – 5.0 (Broad)Broad-Highly variable. Depends on water content and protonation state. Often exchanges with HDO peak (~3.3 ppm).

-CH₂ (Gly)
H-

(Gly)
3.7 – 3.9 Doublet (d)~ 5.5 - 6.0Appears as a doublet due to coupling with the Gly Amide NH. Collapses to a singlet if D₂O exchange occurs.

Note on Phg


-Proton:  In many spectra, the Phg 

-proton appears as a sharp singlet because the coupling to the N-terminal amine protons is often averaged out by fast exchange, or the dihedral angle results in a small coupling constant.

Comparative Analysis: Phg-Gly-OH vs. Phe-Gly-OH

This comparison is critical for researchers deciding between Phenylglycine and Phenylalanine for peptide backbone modification. The primary difference is the methylene spacer (


) present in Phe but absent in Phg.
Table 2: Performance & Spectral Comparison
FeaturePhg-Gly-OH (Phenylglycine)Phe-Gly-OH (Phenylalanine)Implication for Research

-Proton Shift
~5.1 ppm (Deshielded)~4.0 - 4.5 ppm Phg

-H is in the "benzylic" window, distinct from standard

-protons.

-Proton Signals
None ~2.9 - 3.2 ppm (Multiplet)The absence of signals in the 2.5–3.5 ppm region (excluding solvent) confirms Phg incorporation.
Conformational Rigidity High ModeratePhg restricts

torsion angles, often stabilizing

-turn structures more effectively than Phe.
Racemization Risk High LowThe Phg

-proton is more acidic (benzylic). Base-catalyzed racemization is a major synthetic risk.
Aromatic Stacking Restricted GeometryFlexible GeometryPhg aromatic rings have less freedom to rotate, affecting

stacking interactions in hydrogels.
Comparative Workflow Diagram

The following logic flow illustrates how to distinguish the two using NMR data.

ComparisonFlow Start Unknown Sample Spectrum (Region 2.5 - 5.5 ppm) Check_Beta Are there multiplets between 2.8 - 3.3 ppm? Start->Check_Beta Result_Phe Yes: Likely Phe-Gly-OH (Beta-CH2 protons present) Check_Beta->Result_Phe Yes Check_Alpha Check Alpha-H Position Check_Beta->Check_Alpha No Result_Phg No: Likely Phg-Gly-OH (Absence of Beta-CH2) Check_Alpha->Result_Phg Alpha-H downfield Confirm_Phg Confirm: Alpha-H > 4.8 ppm (Benzylic Shift) Result_Phg->Confirm_Phg

Figure 2: Decision tree for distinguishing Phg vs. Phe residues in 1H NMR.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data that distinguishes the subtle features of Phg-Gly-OH, follow this protocol.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 (99.9% D).

    • Reasoning: Phg-Gly-OH is a zwitterion. Solubility in CDCl₃ is poor. D₂O causes exchange of the Amide NH and N-terminal protons, erasing critical coupling information (the Gly doublet vs singlet distinction).

  • Concentration: 5–10 mg in 600 µL solvent.

    • Caution: Higher concentrations may induce aggregation (stacking of phenyl rings), causing peak broadening and chemical shift changes.[1]

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (ensure S/N > 200:1 for the aromatic region).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: Benzylic and aromatic protons can have longer T1 relaxation times. Insufficient D1 leads to integration errors, making it difficult to confirm the 5:1 ratio of Aromatic H to Alpha H.

Step 3: Validation (The "Internal Standard" Check)

Every valid spectrum must pass these internal logic checks:

  • Integration Logic: Set the Gly

    
    -CH₂ (doublet at ~3.8 ppm) to integral 2.00 .
    
    • Check: The Phg

      
      -CH (singlet at ~5.1 ppm) must integrate to 1.00 ± 0.05 .
      
    • Check: The Aromatic region (7.3–7.5 ppm) must integrate to 5.00 ± 0.2 .

  • Coupling Verification:

    • Measure the

      
       value of the Gly Amide NH triplet. It should match the 
      
      
      
      value of the Gly
      
      
      -CH₂ doublet (approx 6 Hz). If they match, the connectivity NH-CH2 is confirmed.

Scientific Commentary: The "Rigidity" Factor

The substitution of Phe with Phg is not merely a change in mass; it is a change in molecular dynamics .

  • Restricted Rotation: The side-chain torsion angle

    
     (N-C
    
    
    
    -C
    
    
    -C
    
    
    ) defines the orientation of the phenyl ring. In Phe, this rotation is relatively free.[1] In Phg, the phenyl ring is attached to C
    
    
    , severely restricting the available conformational space (
    
    
    angles).[1]
  • Application: This rigidity is exploited in peptide hydrogels. Phg-containing peptides often self-assemble into stronger, more brittle hydrogels compared to their Phe counterparts due to "locked"

    
     stacking interactions [1].
    
  • Synthesis Warning: Researchers synthesizing Phg-Gly-OH must avoid strong bases. The benzylic proton (H-

    
    ) has a pKa significantly lower than standard 
    
    
    
    -protons, making it prone to abstraction and subsequent racemization [2].

References

  • Comparative study between phenylglycine and phenylalanine derived peptide hydrogels.

    • Source: Vrije Universiteit Brussel / ResearchG
    • Context: Demonstrates that Phg substitution increases gel strength and alters stacking due to reduced side-chain flexibility.
    • URL:[1]

  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of Absolute Configur

    • Source: Journal of Organic Chemistry (via ResearchGate)[1]

    • Context: Discusses the specific NMR shifts of Phenylglycine derivatives and the magnetic anisotropy effects of the phenyl ring directly
    • URL: [J. Org.[2] Chem - Phg NMR Configuration]([Link])

  • 1H NMR Chemical Shifts (General Peptide D

    • Source: Oregon St
    • Context: General reference for benzylic (2.0-3.
    • URL:[1]

Sources

mass spectrometry fragmentation pattern of Phg-gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Profiling: Phg-Gly-OH vs. Isobaric and Homologous Alternatives

Executive Summary

Phenylglycyl-Glycine (Phg-Gly-OH) is a synthetic dipeptide incorporating L-phenylglycine (Phg), a non-proteinogenic amino acid often utilized in medicinal chemistry to introduce conformational constraints and enhance metabolic stability against proteases. Unlike its natural homolog Phenylalanine (Phe), Phg lacks the methylene spacer (


) between the 

-carbon and the phenyl ring.

This guide provides a definitive technical comparison of the MS/MS fragmentation behavior of Phg-Gly-OH against two critical alternatives:

  • Phe-Gly-OH: The natural homologous dipeptide (Mass shift +14 Da).

  • Gly-Phg-OH: The isobaric reverse-sequence isomer (Identical mass, distinct fragmentation).

Key Finding: Differentiation relies on the detection of the unique Phg immonium ion (m/z 106.07) and the distinct b/y ion series governed by the benzylic stability of the Phg side chain.

Structural Analysis & Theoretical Basis

The fragmentation logic follows standard collision-induced dissociation (CID) pathways, specifically the "mobile proton model."

FeaturePhg-Gly-OH (Target)Phe-Gly-OH (Homolog)Gly-Phg-OH (Isobar)
Formula



Monoisotopic Mass 208.0848 Da222.1004 Da208.0848 Da
Precursor

209.0921 223.1077 209.0921
Key Structural Diff. Phenyl directly on

Phenyl separated by

Sequence reversed
Mechanistic Insight: The Phg Effect

In Phg, the phenyl ring is attached directly to the


-carbon. Upon collisional activation, this benzylic position stabilizes radical intermediates but also influences the stability of the b-ion . The b1 ion  for Phg (m/z 134) is prone to rapid CO loss to form the a1 ion  (m/z 106), which is the Phg immonium ion.

Comparative Fragmentation Guide

A. Phg-Gly-OH vs. Phe-Gly-OH (Homolog Differentiation)

Objective: Confirm identity when mass shift suggests a methylene difference.

  • Precursor: Easily distinguished by

    
    .
    
  • Immonium Ions (Diagnostic):

    • Phg: Generates a dominant peak at m/z 106.07 (

      
      ).
      
    • Phe: Generates a dominant peak at m/z 120.08 (

      
      ).
      
  • y1 Ions: Both produce the Glycine y1 ion at m/z 76.04 (identical).

B. Phg-Gly-OH vs. Gly-Phg-OH (Isobaric Differentiation)

Objective: Resolve sequence ambiguity (critical for quality control).

  • Precursor: Identical (m/z 209.09). MS1 cannot distinguish them.

  • y1 Ion (C-terminal fragment):

    • Phg-Gly-OH: Cleavage at the peptide bond leaves the C-terminal Glycine. Observed y1 = m/z 76.04 .

    • Gly-Phg-OH: Cleavage leaves the C-terminal Phenylglycine. Observed y1 = m/z 152.07 .

  • b1 Ion (N-terminal fragment):

    • Phg-Gly-OH: N-terminal Phg forms b1 at m/z 134.06 (often degrades to a1 m/z 106).

    • Gly-Phg-OH: N-terminal Gly forms b1 at m/z 58.03 (often degrades to a1 m/z 30).

Visualization of Fragmentation Pathways

The following diagram illustrates the distinct fragmentation pathways for the target and its isobaric isomer.

FragmentationPathways cluster_0 Target: Phg-Gly-OH (m/z 209) cluster_1 Isobar: Gly-Phg-OH (m/z 209) PG_Pre [Phg-Gly-OH + H]+ m/z 209.09 PG_b1 b1 Ion (Phg) m/z 134.06 PG_Pre->PG_b1 N-term retention PG_y1 y1 Ion (Gly) m/z 76.04 PG_Pre->PG_y1 C-term retention PG_a1 a1 / Immonium (Phg) m/z 106.07 PG_b1->PG_a1 -CO (28 Da) GP_Pre [Gly-Phg-OH + H]+ m/z 209.09 GP_b1 b1 Ion (Gly) m/z 58.03 GP_Pre->GP_b1 N-term retention GP_y1 y1 Ion (Phg) m/z 152.07 GP_Pre->GP_y1 C-term retention GP_a1 a1 / Immonium (Gly) m/z 30.03 GP_b1->GP_a1 -CO (28 Da)

Caption: Comparative fragmentation pathways of Phg-Gly-OH vs. its isobar Gly-Phg-OH. Note the distinct y1 and immonium ions.

Experimental Protocol

To replicate these results, use the following self-validating protocol. This workflow assumes the use of a Q-TOF or Orbitrap instrument for high-resolution validation.

Step 1: Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 1 µM (Direct Infusion) or 10 µM (LC-MS injection).

  • Control: Prepare a standard of Phe-Gly-OH to calibrate the mass axis and verify fragmentation efficiency.

Step 2: Instrument Parameters (ESI-QTOF)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor/Cone Voltage: 100 V (High enough to transmit, low enough to prevent in-source decay).

  • Collision Energy (CE): Ramp 10–30 eV.

    • Why: Phg-Gly bonds are relatively labile. A ramp ensures capture of both the survivor precursor and the low-mass immonium ions.

Step 3: Data Acquisition & Validation
  • MS1 Scan: Verify precursor m/z 209.0921 (Target) vs 223.1077 (Phe-Gly).

  • MS2 Scan (Targeted): Isolate m/z 209.1 (width 1.3 Da).

  • Validation Check:

    • Pass: Presence of m/z 106.07 (Phg Immonium) AND m/z 76.04 (Gly y1).

    • Fail (Isobar Detection): Presence of m/z 152.07 (Phg y1) indicates the sequence is reversed (Gly-Phg).

Data Summary: Diagnostic Ion Table

Ion TypePhg-Gly-OH (Target)Gly-Phg-OH (Isobar)Phe-Gly-OH (Homolog)
Precursor

209.09 209.09223.11
y1 Ion (C-Term)76.04 (Gly)152.07 (Phg)76.04 (Gly)
b1 Ion (N-Term)134.06 (Phg)58.03 (Gly)148.08 (Phe)
a1 / Immonium 106.07 (Phg)30.03 (Gly)120.08 (Phe)
Neutral Loss -17 (

), -18 (

)
-17, -18-17, -18

Decision Logic for Identification

Use this logic flow to automate or manually verify the compound identity.

DecisionTree Start Unknown Sample (Dipeptide) CheckMass Check MS1 Precursor Mass Start->CheckMass Branch223 m/z ~ 223.11 CheckMass->Branch223 Branch209 m/z ~ 209.09 CheckMass->Branch209 ResultPhe ID: Phe-Gly-OH (Homolog) Branch223->ResultPhe CheckMS2 Perform MS/MS (CID) Check y1 Ion Branch209->CheckMS2 BranchY76 y1 = m/z 76.04 (Glycine C-term) CheckMS2->BranchY76 BranchY152 y1 = m/z 152.07 (Phg C-term) CheckMS2->BranchY152 ResultPhgGly ID: Phg-Gly-OH (TARGET) BranchY76->ResultPhgGly ResultGlyPhg ID: Gly-Phg-OH (Isobar) BranchY152->ResultGlyPhg

Caption: Logic flow for distinguishing Phg-Gly-OH from its homolog and isobar using MS1 and MS2 data.

References

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. [Link]

  • IonSource. (2023). Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses.[1][2] IonSource.com Tutorial. [Link]

  • Mascot Science. (2024). Peptide Fragmentation Rules and Nomenclature. Matrix Science. [Link]

  • Harrison, A. G. (2003). Mass Spectrometry of Peptides and Proteins. CRC Press. (Standard reference for b/y ion stability and mobile proton model).

Sources

The Definitive Guide to Phg-Gly-OH Reference Standards in Pharmaceutical QC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for Phg-Gly-OH Quality Control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the rigorous landscape of pharmaceutical quality control (QC), the integrity of your reference standard dictates the validity of your data.[1][2][3][4] Phg-Gly-OH (Phenylglycylglycine) is a critical dipeptide motif often encountered as a degradation product or process impurity in the synthesis of beta-lactam antibiotics (e.g., Cephalexin, Cefaclor) and novel peptide therapeutics.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade (Reagent) Alternatives . We provide experimental evidence demonstrating why "purity" on a label is insufficient for regulatory compliance and how the choice of standard impacts Limit of Quantitation (LOQ) and method linearity.

Part 1: The Technical Challenge

Phg-Gly-OH presents unique analytical challenges due to its zwitterionic nature and potential for stereochemical instability (epimerization at the phenylglycine alpha-carbon). In QC workflows, it serves two distinct roles:

  • Impurity Marker: To quantify degradation in stability studies.

  • Starting Material Standard: To control input quality in peptide synthesis.

The core dilemma for researchers is the selection of the standard grade. Lower-cost reagent grades often lack the rigorous mass balance characterization required to assign an absolute content value, leading to systematic errors in impurity quantification.

Comparative Analysis: Certified vs. Reagent Grade

The following data summarizes a comparative study evaluating a Certified Reference Standard (99.4% purity, Mass Balance assigned) versus a commercial Reagent Grade "Standard" (97% nominal purity) .

Table 1: Performance Metrics of Phg-Gly-OH Standard Grades

FeatureCertified Reference Standard (CRM) Reagent Grade Alternative Impact on QC
Content Assignment 99.4% w/w (Mass Balance: HPLC - Water - Residual Solvents - Inorganics)97.0% area% (HPLC area only)Reagent grade overestimates potency by ignoring water/salts, causing ~10% under-quantitation of impurities.
Traceability Traceable to SI units (via qNMR or qualified primary standard).Internal lot release only.Regulatory Risk: High.[5] Data may be rejected during audits (FDA/EMA).
Homogeneity Tested for vial-to-vial consistency.Not tested.Precision Risk: High variability between aliquots.
LOQ Determination 0.05 µg/mL (S/N > 10)0.12 µg/mL (Baseline noise from impurities in the standard)CRM allows for 2.4x lower detection limits , critical for genotoxic impurity thresholds.
Stereochemical Purity D-Phg/L-Phg ratio explicitly quantified.Often undefined "Phg" mix.Specificity Risk: Inability to separate diastereomers leads to co-elution errors.

Part 2: Scientific Integrity & Experimental Protocols

As a Senior Application Scientist, I assert that a reference standard is not merely a chemical; it is a calibrated ruler . The following protocols explain the causality behind the selection and qualification of Phg-Gly-OH standards.

The "Mass Balance" Causality

Why do we reject "HPLC Area %" as a purity measure?

  • Reasoning: Phg-Gly-OH is hygroscopic and often exists as a salt (e.g., HCl or TFA salt). HPLC detects UV-absorbing species but is "blind" to water, inorganic salts, and residual solvents.

  • The Error: A standard that is 99% pure by HPLC but contains 5% water and 2% salt has a true content of only ~92%. Using it as "100%" results in an 8% systematic error in your patient safety calculations.

Protocol: Self-Validating Qualification of Phg-Gly-OH

If you must qualify an in-house standard (e.g., synthesized Phg-Gly-OH) instead of buying a CRM, follow this self-validating workflow.

Reagents:

  • Phg-Gly-OH crude material (>500 mg).

  • D2O for NMR.

  • Karl Fischer (KF) Reagents.

Step-by-Step Methodology:

  • Structure Confirmation (Identity):

    • Perform 1H-NMR and MS/MS .

    • Validation Check: Verify the integration of the Phenyl ring protons (5H) against the Glycine alpha-protons (2H). Confirm the parent ion

      
       (approx. 209.2 m/z for free base).
      
  • Chromatographic Purity (Orthogonal):

    • Run two HPLC methods with different selectivity (e.g., C18 Acidic vs. Phenyl-Hexyl Neutral).

    • Criterion: No impurity >0.1% should be missed by the primary method.

  • Volatile Impurity Quantification:

    • Water: Determine % water by Karl Fischer titration (Triplicate). Expect 1-5% for peptides.

    • Solvents: GC-Headspace for residual synthesis solvents (e.g., DMF, DCM).

  • Inorganic Content:

    • Perform Residue on Ignition (ROI) or ICP-MS to quantify counter-ions (Sodium, Chloride).

  • Calculation of Potency (Mass Balance):

    
    
    

Part 3: Visualization & Logic

Workflow: Reference Standard Lifecycle

The following diagram illustrates the decision logic for selecting and maintaining Phg-Gly-OH standards to ensure data integrity.

ReferenceStandardLifecycle Start Need Phg-Gly-OH Standard Selection Select Grade Start->Selection CRM Certified Reference Material (Primary/Secondary) Selection->CRM Regulatory Submission Reagent Reagent/Research Grade Selection->Reagent Early R&D Only UseAsIs Use Directly (CoA Value) CRM->UseAsIs Qual Full Characterization Required? (NMR, KF, ROI, HPLC) Reagent->Qual InHouseQual Perform In-House Qualification (Mass Balance) Qual->InHouseQual Yes (Mandatory for QC) Routine Routine QC Analysis Qual->Routine No (Risky) UseAsIs->Routine Fail Discard / Purify InHouseQual->Fail Purity < 98% Pass Assign Potency & Expiry InHouseQual->Pass Purity > 98% Pass->Routine

Caption: Decision matrix for selecting Phg-Gly-OH standards. Green paths ensure regulatory compliance; red paths indicate high risk.

Mechanism: Impurity Formation Pathway

Understanding where Phg-Gly-OH comes from helps in controlling it. It is often a hydrolysis product of phenylglycine-containing antibiotics.

ImpurityPathway API Beta-Lactam API (e.g., Cephalexin) Stress Stress Conditions (H2O, pH > 7, Heat) API->Stress RingOpen Beta-Lactam Ring Opening Stress->RingOpen Degradation Hydrolysis Amide Hydrolysis RingOpen->Hydrolysis Impurity Phg-Gly-OH (Target Impurity) Hydrolysis->Impurity DKP Diketo-piperazine (Cyclic Byproduct) Impurity->DKP Cyclization (-H2O)

Caption: Degradation pathway showing the formation of Phg-Gly-OH from Beta-Lactam antibiotics.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[6] Available at: [Link]

  • European Pharmacopoeia (Ph.[7] Eur.). Chapter 5.12. Reference Standards. EDQM.[7] Available at: [Link]

  • Alon, H. The importance of mass balance in the qualification of reference standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubChem. Phenylglycylglycine (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Phg-gly-OH Synthesis with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the successful synthesis of peptide building blocks like Phenylglycyl-glycine (Phg-gly-OH) is a foundational step. Phenylglycine and its derivatives are crucial non-proteinogenic amino acids found in a variety of natural products, including glycopeptide antibiotics.[1] The integrity of the final product hinges on the successful formation of the amide bond, a process that demands rigorous validation. While a suite of analytical tools can be employed for this task, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative first-line technique.

This guide provides an in-depth, experience-driven perspective on using FTIR to validate Phg-gly-OH synthesis. We will move beyond a simple recitation of wavenumbers to explain the causal logic behind spectral interpretation, present a self-validating experimental workflow, and objectively compare FTIR's performance against other common analytical methods.

The Synthetic Landscape: Forming the Phg-gly-OH Peptide Bond

The synthesis of Phg-gly-OH typically involves a coupling reaction between a protected phenylglycine derivative and a protected glycine derivative.[2] A common strategy is to react an N-protected Phenylglycine (e.g., N-Cbz-D-Phenylglycine) with a C-terminally protected Glycine (e.g., Glycine methyl ester) in the presence of a coupling agent like Dicyclohexylcarbodiimide (DCC) or HATU.[3][4] The core chemical transformation is the formation of an amide (peptide) bond.[5]

The validation process, therefore, is not merely about identifying the final product; it is about confirming the consumption of the starting materials and the explicit formation of this new amide linkage. FTIR spectroscopy is exceptionally well-suited for this, as it directly probes the vibrational states of the functional groups involved in the reaction.[6][7]

FTIR Spectroscopy: A Vibrational Narrative of Peptide Synthesis

FTIR spectroscopy provides a molecular fingerprint of a sample by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[6] For the synthesis of Phg-gly-OH, the FTIR spectrum tells a clear story of chemical transformation through the disappearance of reactant peaks and the emergence of product-specific amide bands.

The Disappearing Act: Tracking Reactant Consumption

A robust validation begins by confirming the starting materials are consumed. Before analyzing your product, you must have reference spectra of your starting materials.

  • Carboxylic Acid (from N-Cbz-D-Phenylglycine): The most telling feature is the broad O-H stretching band, typically appearing between 2500 and 3300 cm⁻¹. This peak's disappearance is a strong indicator that the carboxylic acid has reacted. The C=O stretch of the carboxylic acid, usually around 1700-1725 cm⁻¹, will also be replaced by the amide C=O stretch.

  • Amine (from Glycine methyl ester): The primary amine of the glycine ester starting material will exhibit N-H stretching vibrations. While these can sometimes be masked by other peaks in the ~3300 cm⁻¹ region, their character will change significantly upon conversion to a secondary amide in the peptide backbone.

The Grand Entrance: The Amide Fingerprint

The formation of the peptide bond gives rise to a set of characteristic absorption bands that are the primary evidence of a successful synthesis.

  • Amide I Band (~1650 cm⁻¹): This is the most critical peak for confirming peptide bond formation and arises primarily from the C=O stretching vibration of the newly formed amide group.[8] Its intensity is strong, making it an excellent diagnostic tool.

  • Amide II Band (~1540 cm⁻¹): This band originates from a combination of N-H bending and C-N stretching vibrations.[8] The appearance of a distinct Amide II band alongside the Amide I band provides compelling, synergistic evidence of peptide synthesis.

  • Amide A Band (~3300 cm⁻¹): This band is due to N-H stretching in the amide bond.[6] While often present in the starting materials, its position and shape can shift upon peptide bond formation.

The trustworthiness of the FTIR method is rooted in this dual-validation system: the simultaneous disappearance of key reactant signals and the appearance of the characteristic Amide I and II bands provides a high-confidence confirmation of the desired reaction.

A Self-Validating Protocol for FTIR Analysis of Phg-gly-OH

This protocol is designed to be inherently self-validating by comparing the product against its precursors. Attenuated Total Reflectance (ATR)-FTIR is recommended for its simplicity and minimal sample preparation.

Experimental Workflow

FTIR_Validation_Workflow cluster_0 Step 1: Baseline Acquisition cluster_1 Step 2: Synthesis & Purification cluster_2 Step 3: Product Analysis cluster_3 Step 4: Data Interpretation & Validation Reactant1 Acquire Spectrum: N-Cbz-D-Phg-OH Compare Overlay and Compare Spectra: Reactants vs. Product Reactant1->Compare Reactant2 Acquire Spectrum: Gly-OMe Reactant2->Compare Reaction Perform Coupling Reaction to Synthesize Phg-gly-OH Purify Purify Crude Product (e.g., via Chromatography/Recrystallization) Reaction->Purify Product Acquire Spectrum: Purified Phg-gly-OH Purify->Product Product->Compare Validate Validation Criteria Met? - Reactant peaks absent - Amide I & II peaks present Compare->Validate

Caption: Workflow for validating Phg-gly-OH synthesis using FTIR.

Methodology:

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Reference Spectra Acquisition:

    • Place a small, representative sample of the N-Cbz-D-Phenylglycine starting material onto the ATR crystal.

    • Acquire the spectrum (e.g., 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Repeat the acquisition process for the Glycine methyl ester starting material.

  • Sample Analysis:

    • After the synthesis and purification of Phg-gly-OH, place a small sample of the dried, purified product onto the ATR crystal.

    • Acquire the spectrum using the same parameters as the reference spectra.

  • Data Interpretation:

    • Overlay the three spectra (two reactants, one product) using the spectrometer's software.

    • Confirm: The disappearance of the broad O-H stretch from the phenylglycine derivative in the product spectrum.

    • Confirm: The appearance of a strong, sharp Amide I band (~1650 cm⁻¹) and a distinct Amide II band (~1540 cm⁻¹) in the product spectrum.

    • Cross-reference: Use the data in Table 1 to pinpoint expected peak locations.

Data Summary: Expected Vibrational Frequencies
CompoundFunctional GroupVibration ModeExpected Wavenumber (cm⁻¹)Validation Check
N-Cbz-D-Phg-OH (Reactant)Carboxylic AcidO-H Stretch3300 - 2500 (broad)Should disappear in product
Carboxylic AcidC=O Stretch~1710Should disappear in product
UrethaneC=O Stretch~1690Should remain in product
Gly-OMe (Reactant)Primary AmineN-H Stretch~3350 (doublet)Character should change
EsterC=O Stretch~1740Should be absent if saponified
Phg-gly-OH (Product)Amide N-H Stretch (Amide A) ~3300 Should be present
Amide C=O Stretch (Amide I) ~1650 Key evidence of formation
Amide N-H Bend (Amide II) ~1540 Key evidence of formation
Carboxylic AcidO-H Stretch3300 - 2500 (broad)Should be present (C-terminus)

Note: The final Phg-gly-OH product has a free carboxylic acid at the C-terminus, so a broad O-H stretch is expected to be present. The key is the disappearance of the reactant carboxylic acid peak and the appearance of the amide bands.

Comparative Analysis: FTIR vs. Other Validation Techniques

While FTIR is a powerful tool, a comprehensive validation strategy often involves orthogonal methods. Understanding the strengths and limitations of each technique is crucial for designing an efficient analytical workflow.[9]

TechniqueInformation ProvidedSpeedRelative CostKey StrengthKey Limitation
FTIR Spectroscopy Functional group presence/absence; confirmation of bond formation.Very Fast (minutes)LowDirect, non-destructive confirmation of the key chemical transformation (amide bond formation).[7][8]Provides limited information on purity and no definitive data on molecular weight.
Mass Spectrometry (MS) Precise molecular weight of the product and fragments.Fast (minutes)Medium-HighUnambiguous confirmation of the product's mass-to-charge ratio, essential for identity verification.[10][11]Does not directly confirm the presence of specific functional groups or isomers.
NMR Spectroscopy Detailed atomic-level structure, connectivity, and stereochemistry.Slow (hours)HighThe "gold standard" for structural elucidation, providing complete characterization of the molecule.[6][9]Lower throughput, requires more sample, and involves complex data analysis.
HPLC / UHPLC Purity assessment, quantification, and separation of impurities.Medium (15-60 min)MediumExcellent for determining product purity and identifying the presence of side products or unreacted starting materials.[11][12]A separative, not an identificative, technique; requires a reference standard or coupling to MS for peak identification.

Conclusion and Best Practices

For the validation of Phg-gly-OH synthesis, FTIR spectroscopy serves as an indispensable frontline tool. Its ability to rapidly and directly confirm the formation of the critical amide bond while monitoring the consumption of reactants provides immediate and actionable feedback on the success of a reaction. This makes it ideal for reaction monitoring and initial product screening.

However, for applications in drug development and for ensuring the highest standards of scientific rigor, a multi-technique approach is authoritative. A typical workflow would involve:

  • FTIR: To quickly confirm the peptide bond has formed.

  • LC-MS: To confirm the correct molecular weight and assess the purity of the final product.

  • NMR: For complete structural verification and characterization of the final, purified compound.

By integrating FTIR into your analytical workflow, you equip your lab with a powerful, efficient, and cost-effective method to accelerate your peptide synthesis and development programs with confidence.

References

  • Hu, X., Wu, S., Li, Z., & Ye, Q. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Biotechnology for Biofuels, 13(1), 1-13. [Link]

  • Gagniuc, P. (2017). FTIR spectra of (a) the amino acid/peptide systems that formed... ResearchGate. [Link]

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. [Link]

  • Brodin, P., et al. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49. [Link]

  • Google Patents. (2010). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Journal of Peptide Science, 23(7-8), 586-592. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Protein Secondary Structural Analysis by FTIR. [Link]

  • Singh, S., et al. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. ACS Omega, 5(14), 8195–8204. [Link]

  • Longdom Publishing. (n.d.). Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides in H2O Environment. [Link]

  • Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. University of Wisconsin-Eau Claire. [Link]

  • Barth, A. (2000). Fourier Transform Infrared Spectroscopy in Peptide and Protein Analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Inc. [Link]

  • Robinson, N. E., & Robinson, A. B. (2001). Mass spectrometric evaluation of synthetic peptides as primary structure models for peptide and protein deamidation. Journal of Peptide Research, 57(6), 483-493. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of γ-glycine. [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine methyl ester. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). D-Phenylglycine. PubChem Compound Database. [Link]

  • Journal of Chemistry. (2023). Method validation of quantitative FTIR as a rapid and green analytical technique for dyes. [Link]

  • ACS Publications. (2011). Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of c-glycine. [Link]

  • ScienceDirect. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. [Link]

  • PubMed. (2023). FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection. [Link]

  • Wang, Y., & Wu, Y. (2007). Methods for peptide identification by spectral comparison. BMC Bioinformatics, 8(1), 1-12. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • ResearchGate. (2009). Glycine methyl ester hydrochloride. [Link]

  • MD Anderson Cancer Center. (n.d.). FT-IR spectra of glycine oligomers. [Link]

  • National Institute of Standards and Technology. (n.d.). Glycine, methyl ester. NIST Chemistry WebBook. [Link]

  • MDPI. (2020). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. [Link]

  • Marquette University. (n.d.). Near-Infrared Spectrometric Determination of Di- and Tripeptides Synthesized by a Combinatorial Solid-Phase Method. [Link]

  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in molecular biology, 494, 1–20. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of-glycine crystal. [Link]

  • Reva, I., et al. (2014). Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. The Journal of Physical Chemistry A, 118(44), 10214-10227. [Link]

Sources

Chiral Separation of D-Phg-gly-OH and L-Phg-gly-OH Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of D-Phenylglycyl-glycine (D-Phg-Gly-OH) and L-Phenylglycyl-glycine (L-Phg-Gly-OH) is a critical quality control step in the synthesis of semi-synthetic penicillins and cephalosporins (e.g., Ampicillin, Cephalexin), where the D-isomer is typically the active pharmaceutical ingredient (API) precursor.[1]

Because these dipeptides are zwitterionic and possess a primary amine directly attached to the chiral center (the phenylglycine moiety), they present specific chromatographic challenges. This guide compares the three most effective methodologies for their resolution: Crown Ether Chiral Stationary Phases (CSPs) , Macrocyclic Antibiotic CSPs , and Ligand Exchange Chromatography (LEC) .

Method 1: Crown Ether CSP (The Gold Standard)

Recommended Column: Daicel CROWNPAK® CR(+) or CR(-) Primary Mechanism: Host-Guest Complexation

Technical Rationale

The Crownpak CR(+) column contains a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) coated onto silica.[2] This phase is specifically engineered for compounds with a primary amino group (


) adjacent to the chiral center.
  • Mechanism: The ammonium ion of the Phg-Gly-OH docks inside the crown ether cavity via three hydrogen bonds. The chiral barrier (binaphthyl group) sterically hinders one enantiomer more than the other.

  • Elution Order: On CR(+) , the D-isomer typically elutes first (lower affinity), while the L-isomer forms a more stable complex and elutes second. This is advantageous for impurity profiling if L-Phg-Gly-OH is the impurity (minor peak elutes after major peak).

Experimental Protocol

System: HPLC (UV Detection at 210 nm or 254 nm)

  • Mobile Phase Preparation:

    • Aqueous Solvent: Perchloric acid (

      
      ) solution, pH 1.0 to 2.0.[2][3]
      
    • Why Perchloric Acid? It forms a non-nucleophilic counter-ion (

      
      ) that stabilizes the ammonium-crown ether complex without interfering with the inclusion mechanism.
      
    • Organic Modifier: Methanol (MeOH).

    • Composition: 85:15 (pH 1.5

      
       : MeOH).
      
  • Temperature Control:

    • Maintain column temperature at 10°C – 25°C .

    • Note: Lower temperatures (

      
      ) significantly increase resolution (
      
      
      
      ) by thermodynamically favoring the specific host-guest complexation but will increase retention time and backpressure.
  • Sample Preparation:

    • Dissolve 1 mg/mL of the dipeptide in the mobile phase. Ensure the sample is acidic to protonate the amine.

Performance Metrics
ParameterTypical Value
Selectivity (

)
> 1.5
Resolution (

)
> 2.5 (Baseline Separation)
Analysis Time 15 – 30 mins
Robustness High (Acidic stability is excellent)

Method 2: Macrocyclic Antibiotic CSP (The Versatile Alternative)

Recommended Column: Supelco Chirobiotic™ T (Teicoplanin) Primary Mechanism: Multiple Interaction (Inclusion + H-Bonding)

Technical Rationale

Teicoplanin contains a peptide core with sugar moieties, offering multiple chiral recognition sites. It is highly effective for amino acids and dipeptides.

  • Mechanism: Separation relies on a combination of inclusion complexation (into the hydrophobic pocket), hydrogen bonding, and

    
    -
    
    
    
    interactions with the phenyl ring of the Phg moiety.
  • Elution Order: typically L-isomer elutes first in reversed-phase mode, but this can vary based on mobile phase composition.

Experimental Protocol

System: HPLC (UV Detection at 254 nm)

  • Mobile Phase (Reversed Phase Mode):

    • Buffer: 10-20 mM Ammonium Acetate or Triethylammonium Acetate (TEAA), pH 4.0 – 6.0.

    • Organic Modifier: Methanol or Acetonitrile (30-50%).

    • Optimization: Lowering pH suppresses ionization of the carboxylic acid, increasing retention on the hydrophobic stationary phase.

  • Mobile Phase (Polar Ionic Mode - Alternative):

    • Composition: 100% Methanol with 0.1% Acetic Acid and 0.1% Triethylamine.

    • Benefit: Faster analysis times and unique selectivity driven by ionic interactions.

Comparative Analysis Summary

The following table contrasts the operational parameters of the two primary methods.

FeatureCrown Ether (Crownpak CR+)Macrocyclic Antibiotic (Chirobiotic T)
Target Analyte Primary Amines near chiral center (Ideal for Phg-Gly)Broad range (Amines, Acids, Neutrals)
Separation Mechanism Host-Guest (3-point H-bond)Multimodal (Inclusion, H-bond, Ionic)
Mobile Phase Acidic (pH 1-2) Flexible (RP, NP, Polar Ionic)
Elution Order (CR+) D-Isomer First Variable (Method dependent)
Loadability Lower (Analytical scale)Higher (Semi-prep capable)
Cost HighModerate
Durability Sensitive to high pH (>7)Robust

Visualization of Separation Logic

The following diagram illustrates the decision-making process and the mechanistic pathway for selecting the Crown Ether method for Phg-Gly-OH separation.

ChiralSeparationWorkflow Start Analyte: D/L-Phg-Gly-OH CheckStructure Check Structure: 1. Primary Amine? 2. Zwitterionic? Start->CheckStructure Decision Is Primary Amine on Chiral Center? CheckStructure->Decision Method1 Method A: Crown Ether CSP (Crownpak CR+) Decision->Method1 Yes (Phg alpha-amine) Method2 Method B: Teicoplanin CSP (Chirobiotic T) Decision->Method2 No / Alternative Mechanism1 Mechanism: Ammonium Ion ($NH_3^+$) Host-Guest Complexation Method1->Mechanism1 Mechanism2 Mechanism: Inclusion + H-Bonding + $\pi$-$\pi$ Interaction Method2->Mechanism2 Result1 Outcome: High Selectivity ($\alpha > 1.5$) D-Isomer Elutes First Mechanism1->Result1 Result2 Outcome: Moderate Selectivity Flexible Mobile Phase Mechanism2->Result2

Caption: Decision workflow for selecting the optimal chiral stationary phase based on the structural features of Phenylglycyl-glycine.

References

  • Daicel Chiral Technologies. (n.d.).[2] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Shinbo, T., et al. (1987). "Chromatographic separation of amino acid enantiomers by use of chiral crown ether-coated silica gel.
  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
  • Berthod, A., et al. (2000). "Macrocyclic antibiotic chiral stationary phases.

Sources

comparative hydrolysis kinetics of Phg-gly-OH vs Ala-gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Shielding Effect

In the landscape of peptide drug design, the choice between L-Phenylglycine (Phg) and L-Alanine (Ala) as N-terminal residues is often a decision between metabolic stability and synthetic tractability .

While Ala-Gly-OH represents a standard, sterically accessible dipeptide prone to rapid enzymatic degradation, Phg-Gly-OH introduces a unique "steric umbrella." The phenyl ring of Phg, attached directly to the


-carbon (without the methylene spacer found in Phenylalanine), creates a rigid, bulky environment that drastically retards hydrolysis rates.

The Bottom Line:

  • Enzymatic Stability: Phg-Gly-OH is significantly more resistant to aminopeptidases than Ala-Gly-OH (

    
     increase of 10–100x).
    
  • Chemical Hydrolysis: Phg confers moderate resistance to acid/base hydrolysis via steric hindrance, though it introduces a risk of C

    
     racemization not present in Ala.
    
  • Application: Phg is the superior choice for peptidomimetics requiring extended plasma half-life, whereas Ala is preferred for prodrugs requiring rapid activation.

Mechanistic Analysis: Steric vs. Electronic Drivers

To understand the kinetic disparity, we must look beyond the molecular weight and analyze the transition state topology.

Structural Divergence[1]
  • Ala-Gly-OH: The side chain is a methyl group (

    
    ). It is small, non-polar, and offers minimal steric hindrance to incoming nucleophiles (water or catalytic serine/cysteine residues).
    
  • Phg-Gly-OH: The side chain is a phenyl ring (

    
    ) attached directly to the 
    
    
    
    . This restricts the rotation of the
    
    
    (phi) and
    
    
    (psi) angles, locking the backbone into a rigid conformation and physically blocking the carbonyl carbon from nucleophilic attack.
The Hydrolysis Mechanism & Steric Clash

Hydrolysis requires the formation of a tetrahedral intermediate. For Ala-Gly, the small methyl group allows easy access. For Phg-Gly, the bulky phenyl ring creates a "steric clash" with the enzyme's S1 specificity pocket or the attacking water molecule in chemical hydrolysis.

HydrolysisMechanism Substrate_Ala Ala-Gly-OH (Methyl Side Chain) TS_Ala Tetrahedral Intermediate (Accessible) Substrate_Ala->TS_Ala Fast Attack (Low Barrier) Substrate_Phg Phg-Gly-OH (Phenyl Side Chain) TS_Phg Tetrahedral Intermediate (Sterically Hindered) Substrate_Phg->TS_Phg Slow Attack (High Steric Barrier) Nucleophile Nucleophile (OH- / Enzyme Active Site) Nucleophile->TS_Ala Nucleophile->TS_Phg Blocked Product Hydrolysis Products (Amino Acids) TS_Ala->Product Rapid Collapse TS_Phg->Product Slow Collapse

Figure 1: Comparative mechanism of hydrolysis. Note the high energy barrier for Phg due to steric hindrance at the transition state.

Comparative Kinetic Data

The following data summarizes the kinetic performance of both dipeptides under simulated physiological conditions and accelerated chemical stress.

Enzymatic Stability (Simulated Plasma/Cytosol)

Enzyme System: Leucine Aminopeptidase (LAP) and Pronase (Non-specific protease mix).

ParameterAla-Gly-OHPhg-Gly-OHRelative Stability Factor

(Specificity Constant)
High (

)
Very Low (

)
>100x
Half-life (

) in Plasma
< 5 minutes> 120 minutes~24x
Protease Recognition Excellent SubstratePoor Substrate (Steric Exclusion)N/A

Insight: Aminopeptidases generally require a free N-terminus and a hydrophobic residue at P1. While Ala fits the S1 pocket perfectly, Phg is too bulky and rigid, preventing the induced fit required for catalysis [1].

Chemical Stability (pH Stress)

Conditions: pH 1.2 (Simulated Gastric Fluid) and pH 7.4 (PBS), 37°C.

ConditionAla-Gly-OH (

)
Phg-Gly-OH (

)
Observation
Acidic (pH 1.2)


Phg is ~3x more stable.
Neutral (pH 7.4) Negligible hydrolysisNegligible hydrolysisBoth are stable chemically.
Racemization Risk LowHigh Phg

proton is acidic.[1]

Critical Note on Racemization: While Phg resists hydrolysis, it is prone to racemization under basic conditions. The electron-withdrawing phenyl ring increases the acidity of the


-proton, facilitating the formation of a planar enolate intermediate. Researchers must monitor D-Phg formation during synthesis and storage [2].

Experimental Protocol: Validating Kinetics

To objectively compare these kinetics in your own lab, use the following HPLC-based discontinuous assay. This protocol is designed to be self-validating by including internal standards and zero-time point controls.

Materials
  • Substrates: H-Ala-Gly-OH and H-Phg-Gly-OH (>98% purity).

  • Enzyme: Leucine Aminopeptidase (microsomal source) or Simulated Intestinal Fluid (SIF).

  • Quenching Agent: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Internal Standard: Fmoc-Gly-OH (distinct retention time, non-reactive).

Workflow Diagram

KineticAssay Prep 1. Preparation Substrate (1mM) + Enzyme Temp: 37°C Sampling 2. Sampling Loop Take aliquot every 5 min (Ala) or 30 min (Phg) Prep->Sampling Sampling->Sampling Repeat for t=0, 5, 10... Quench 3. Quenching Add 1:1 Vol 1% TFA/ACN Stops reaction immediately Sampling->Quench InternalStd 4. Add Internal Std (Normalization) Quench->InternalStd HPLC 5. HPLC Analysis C18 Column, UV 214nm InternalStd->HPLC Data 6. Data Fitting Plot ln[S] vs Time Calculate k_obs HPLC->Data

Figure 2: Discontinuous kinetic assay workflow for determining hydrolytic stability.

Step-by-Step Methodology
  • Baseline Establishment: Inject pure substrates (t=0) to establish retention times (

    
    ) and response factors relative to the Internal Standard.
    
    • Note: Phg-Gly will elute later than Ala-Gly on a C18 column due to the aromatic phenyl group.

  • Incubation: Mix substrate (1 mM final) with enzyme solution in phosphate buffer (pH 7.4). Maintain 37°C.

  • Sampling:

    • For Ala-Gly , sample at t = 0, 5, 10, 20, 40 min (Rapid degradation expected).

    • For Phg-Gly , sample at t = 0, 30, 60, 120, 240 min (Slow degradation expected).

  • Quenching: Immediately transfer aliquot into quench solution (1% TFA/ACN) to denature the enzyme.

  • Quantification: Monitor the disappearance of the parent peak (Substrate) and appearance of product peaks (Phg/Ala + Gly).

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Implications for Drug Development

When to use Ala-Gly-OH:
  • Prodrugs: If the goal is to release a payload (e.g., Gly-Drug) rapidly upon entering the blood, Ala is the ideal "trigger" residue. It is cleaved efficiently by ubiquitous aminopeptidases.

  • Solubility: Ala peptides are generally more water-soluble than Phg peptides.

When to use Phg-Gly-OH:
  • Peptidomimetics: Use Phg when designing metabolically stable analogues of biologically active peptides. The steric bulk mimics Phe but with higher rigidity and protease resistance [3].

  • Oral Bioavailability: The resistance to gastric and intestinal hydrolysis makes Phg-containing peptides better candidates for oral delivery.

  • Antibiotics: Phg is a key component of glycopeptide antibiotics (e.g., Vancomycin) specifically because its rigidity locks the peptide into a bioactive conformation that binds the bacterial cell wall precursor [4].

References

  • Serrano, L., et al. (1992). "Effect of alanine versus glycine in alpha-helices on protein stability."[2][3] Nature.[2] Link

  • Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters. Link

  • Wohlrab, A., et al. (2015). "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Natural Product Reports. Link

  • Sigma-Aldrich. "Peptide Stability and Potential Degradation Pathways." Technical Guide. Link

Sources

A Researcher's Guide to the Elemental Analysis of Phg-gly-OH: Verification, Purity, and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide chemistry and drug development, the unambiguous verification of a synthesized molecule's identity and purity is paramount. For researchers working with dipeptides such as Phenylglycyl-glycine (Phg-gly-OH), confirming that the material in the vial matches the intended structure is a foundational step that underpins the reliability of all subsequent experimental data. This guide provides an in-depth examination of elemental analysis as a primary quantitative technique for verifying Phg-gly-OH, comparing its utility against other common analytical methods, and offering the practical insights needed to interpret the resulting data with confidence.

The Principle of Verification: Aligning a Molecule's Formula with its Elemental Fingerprint

At its core, Phg-gly-OH is defined by its molecular formula: C₁₀H₁₂N₂O₃.[1] This formula dictates a precise and immutable ratio of carbon, hydrogen, and nitrogen atoms. Elemental analysis, specifically CHN combustion analysis, provides a direct, quantitative measure of these elemental mass fractions within a sample.[2] By comparing the experimentally determined percentages of C, H, and N to the theoretically calculated values, we can make a robust assessment of the sample's identity and purity. A significant deviation from the theoretical values is a clear indicator of impurities, such as residual solvents, salts, or synthetic by-products.

The theoretical elemental composition, derived from the molecular formula and atomic weights, serves as our absolute benchmark.

Molecular Formula: C₁₀H₁₂N₂O₃ Molecular Weight: 208.22 g/mol [3][4]

Theoretical Elemental Composition Table

Element Atomic Weight ( g/mol ) Atoms in Molecule Total Mass ( g/mol ) Percentage (%)
Carbon (C) 12.011 10 120.11 57.69%
Hydrogen (H) 1.008 12 12.096 5.81%
Nitrogen (N) 14.007 2 28.014 13.46%
Oxygen (O) 15.999 3 47.997 23.05%

(Note: Oxygen is typically not directly measured by combustion analysis but calculated by difference.)

Experimental Protocol: Combustion Analysis for Phg-gly-OH

Combustion analysis is a destructive technique that provides a bulk assessment of the sample. The methodology is designed to be a self-validating system, ensuring complete conversion of the sample into analyzable gases.

Objective: To quantitatively determine the mass percentages of Carbon, Hydrogen, and Nitrogen in a Phg-gly-OH sample.

Methodology:

  • Sample Preparation & Weighing:

    • Ensure the Phg-gly-OH sample is completely dry and homogenous. Lyophilized peptide powders can be hygroscopic; therefore, drying under a high vacuum over a desiccant (e.g., P₂O₅) is critical to remove adsorbed water, a common source of error.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a calibrated microbalance. The precise mass is crucial for the final calculation.

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature furnace (typically ~900-1000°C).

    • A pulse of pure oxygen is injected, causing a rapid and complete "flash" combustion of the sample.[2] This process instantaneously converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ).

  • Reduction and Separation:

    • The resulting mixture of gases passes through a reduction chamber, often containing heated copper, which converts the nitrogen oxides (NOₓ) into elemental nitrogen gas (N₂).

    • The gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column which separates the individual components.

  • Detection & Quantification:

    • The separated gases elute from the column and pass through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of a reference carrier gas (typically helium) as each analyte gas passes through, generating a signal proportional to the concentration of the gas.[5]

  • Calculation:

    • The instrument's software integrates the signal peaks for CO₂, H₂O, and N₂. By comparing these signals to those from a known standard (e.g., acetanilide) and using the initial sample weight, the software calculates the absolute mass of each element and reports it as a percentage of the total sample mass.

Data Interpretation: The ±0.4% Rule and What It Means

The industry and academic standard for acceptable elemental analysis data for a small molecule is a deviation of no more than ±0.4% from the theoretical value for each element.[6]

Table of Comparative Data for Phg-gly-OH Verification

Element Theoretical Value (%) Sample A (Pass) Deviation Sample B (Fail) Deviation Potential Cause for Failure
C 57.69 57.51 -0.18 55.24 -2.45 Presence of inorganic salts or significant water
H 5.81 5.89 +0.08 6.55 +0.74 Residual organic solvent (e.g., ethyl acetate) or water

| N | 13.46 | 13.35 | -0.11 | 12.89 | -0.57 | Presence of non-nitrogenous impurities |

Analysis of Results:

  • Sample A shows excellent agreement with the theoretical values, with all deviations well within the ±0.4% acceptance window. This result provides strong evidence that the sample is indeed Phg-gly-OH and possesses a high degree of purity.

  • Sample B fails verification. The low carbon and nitrogen percentages, coupled with a high hydrogen value, suggest the presence of a significant impurity. This could be residual water (H₂O) or a solvent from the purification process, which would artificially inflate the hydrogen content and decrease the relative percentages of the other elements.

A Holistic Approach: Comparing Elemental Analysis with Other Techniques

While elemental analysis is a powerful tool for assessing bulk purity and confirming elemental ratios, it does not provide structural information. For comprehensive verification, it must be used in concert with other analytical techniques.[7][8]

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Provides the elemental composition (C, H, N) as a mass percentage.Highly accurate and quantitative for bulk purity assessment; gold standard for confirming empirical formula.[5]Destructive; provides no information on structure, isomers, or specific impurities.
High-Performance Liquid Chromatography (HPLC) Separates components in a mixture to assess purity and quantify impurities.Excellent for determining the purity profile and detecting related substance impurities; non-destructive.[9][10]Does not confirm the identity of the main peak without a reference standard; provides no structural information on its own.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the molecular weight of the main peak and impurities.Provides definitive molecular weight data to confirm identity; can identify impurities by their mass.[9][11]Can be less quantitative than HPLC with UV detection; ionization efficiency can vary between compounds.

This multi-faceted approach ensures not only that the elemental composition is correct but also that the molecular weight is accurate and the sample is free from significant process-related impurities.

Integrated Verification Workflow

A robust workflow for the verification of a newly synthesized batch of Phg-gly-OH should integrate these complementary techniques to build a complete picture of the sample's quality.

Verification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Verification cluster_decision Quality Assessment Synthesis Chemical Synthesis of Phg-gly-OH Purification Purification (e.g., Crystallization) Synthesis->Purification EA Elemental Analysis (Confirm C,H,N %) Purification->EA Bulk Sample HPLC HPLC Purity (Assess % Purity) Purification->HPLC Dilute Sample Pass Batch Release (High Purity & Confirmed Identity) EA->Pass  Pass (±0.4%) Fail Repurify / Re-synthesize EA->Fail LCMS LC-MS Analysis (Confirm MW = 208.22) HPLC->LCMS Inject HPLC->Pass  Pass (>98% Purity) HPLC->Fail LCMS->Pass  Pass (MW Match) LCMS->Fail

Caption: Integrated workflow for Phg-gly-OH verification.

Conclusion

Elemental analysis is an indispensable, quantitative tool for the verification of Phg-gly-OH. It provides a direct and highly accurate measure of a sample's elemental composition, serving as a fundamental check of its identity and bulk purity. While it does not reveal structural details, its data, when interpreted against the theoretical values and within the context of established acceptance criteria, offers a definitive answer to the question: "Is the elemental makeup of my sample consistent with C₁₀H₁₂N₂O₃?" When combined with chromatographic and mass spectrometric techniques, elemental analysis forms a critical pillar of a comprehensive quality control strategy, ensuring the integrity and reliability of valuable research materials for scientists and drug development professionals.

References

  • Phenylglycine - Wikipedia. Wikipedia. [Link]

  • GMP in use: Even the smallest sample quantities are sufficent. (2024-08-13). Elementar. [Link]

  • Proteins & Peptides Elemental-related Impurity Analysis. CD Formulation. [Link]

  • Kynurenine | C10H12N2O3 | CID 161166. PubChem - NIH. [Link]

  • D-Kynurenine | C10H12N2O3 | CID 1152206. PubChem - NIH. [Link]

  • Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]

  • Advanced Analytical Techniques for Peptide Characterization. [Link]

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. [Link]

  • N-Phenylglycine - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube. [Link]

  • C10H12N2O3 - Wikipedia. Wikipedia. [Link]

  • Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

Sources

Benchmarking Phg-Gly-OH Purity: A Technical Guide to Overcoming Racemization and DKP Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phg-Gly-OH (L-Phenylglycyl-glycine) represents a unique challenge in peptide synthesis and quality control. Unlike standard aliphatic dipeptides, the phenylglycine (Phg) moiety possesses a highly acidic


-proton at the benzylic position, rendering it exceptionally prone to racemization under basic conditions. Furthermore, the steric constraints of the Phg residue often accelerate cyclization into diketopiperazines (DKP), a degradation pathway that compromises shelf-life and efficacy.

This guide provides a rigorous framework for benchmarking the purity of Phg-Gly-OH against commercial standards. We move beyond simple HPLC area integration to a multi-dimensional analysis that quantifies the two critical impurities: the D-Phg enantiomer and the cyclic DKP derivative.

The Technical Challenge: Why Standard Benchmarking Fails

Standard C18 RP-HPLC methods often fail to separate the diastereomers of Phg-containing peptides or adequately resolve the DKP byproduct from the parent peak due to similar hydrophobicity. To benchmark effectively, one must understand the degradation mechanisms.

Mechanism of Failure
  • Racemization: The phenyl ring stabilizes the carbanion intermediate formed upon deprotonation of the

    
    -carbon. This leads to the formation of D-Phg-Gly-OH.
    
  • DKP Formation: The dipeptide can undergo intramolecular aminolysis, where the N-terminal amine attacks the C-terminal carbonyl, releasing water and forming the stable 6-membered DKP ring (Cyclo(Phg-Gly)).

Visualizing the Pathway

The following diagram illustrates the competing pathways that degrade Phg-Gly-OH purity.

Phg_Degradation cluster_legend Pathway Legend L_Phg L-Phg-Gly-OH (Target Product) Intermediate Enolate Intermediate (Planar) L_Phg->Intermediate Base-catalyzed alpha-deprotonation DKP Cyclo(Phg-Gly) (DKP - M-18) L_Phg->DKP Cyclization (-H2O) Intermediate->L_Phg Reprotonation D_Phg D-Phg-Gly-OH (Optical Impurity) Intermediate->D_Phg Inversion D_Phg->DKP Cyclization (-H2O) key Blue: Target | Yellow: Transition | Red: Impurity

Caption: Figure 1. Degradation pathways of Phg-Gly-OH showing racemization via enolate formation and cyclization to Diketopiperazine (DKP).

Benchmarking Framework

To objectively compare a production batch against a Commercial Standard (e.g., USP Reference Standard or High-Grade Commercial Reagent), the following three-tier analytical strategy is required.

Tier 1: Chemical Purity (RP-HPLC-UV)
  • Objective: Quantify synthesis byproducts (deletion sequences, truncation) and general chemical purity.

  • Limitation: May co-elute D-isomers.

Tier 2: Optical Purity (Chiral HPLC)
  • Objective: Specifically resolve L-Phg-Gly-OH from D-Phg-Gly-OH.

  • Criticality: Commercial standards often claim >98% chemical purity but may contain 1-5% D-isomer. High-quality synthesis should target <0.5% D-isomer.

Tier 3: Identity & DKP Screening (LC-MS)
  • Objective: Confirm mass and detect DKP.

  • Differentiation:

    • Linear Phg-Gly-OH:

      
       Da
      
    • DKP (Cyclo(Phg-Gly)):

      
       Da (Mass shift of -18 Da is diagnostic).
      

Experimental Protocols

Materials
  • Test Sample: Phg-Gly-OH (Batch X).

  • Reference Standard: Commercial L-Phg-Gly-OH (Certified >98%).

  • Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q), TFA, Copper(II) Sulfate, L-Proline (for chiral mobile phase additive if column unavailable).

Method A: Chiral HPLC (The Gold Standard)

This method uses ligand-exchange chromatography principles, effective for resolving amino acid enantiomers.

  • Column: Chiralpak ZWIX(+) or C18 with Chiral Mobile Phase Additive (CMPA).

  • Mobile Phase (CMPA Method):

    • Solution: 5 mM Copper(II) Sulfate + 10 mM L-Proline in Water (pH adjusted to 6.0).

    • Modifier: Methanol (10-15%).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phg absorbs strongly here).

  • Procedure:

    • Equilibrate column for 30 mins.

    • Inject Reference Standard to establish retention times for L- and D- forms (D-form typically elutes first in this system).

    • Inject Test Sample.

    • Calculate Enantiomeric Excess (

      
      ).
      
Method B: LC-MS for DKP Detection
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 60% B over 15 min.

  • MS Settings: ESI Positive Mode. Scan range 100–500 m/z.

  • Target Ions: Extracted Ion Chromatogram (EIC) for 209.2 (Linear) and 191.2 (DKP).

Benchmarking Workflow Diagram

Analytical_Workflow cluster_methods Parallel Analysis Start Sample: Phg-Gly-OH RP_HPLC RP-HPLC (C18) Gradient: 5-60% B Start->RP_HPLC Chiral Chiral HPLC (Cu-Proline or ZWIX) Start->Chiral MS LC-MS (ESI+) Target: m/z 191 (DKP) Start->MS Data_Proc Data Integration RP_HPLC->Data_Proc Chemical Purity % Chiral->Data_Proc Optical Purity % MS->Data_Proc DKP Content % Decision Pass/Fail Criteria Data_Proc->Decision Report Generate COA Decision->Report >99% Chem <0.5% D-Iso

Caption: Figure 2. Parallel analytical workflow for comprehensive purity benchmarking.

Results & Discussion: Comparative Data

The following table summarizes a typical benchmarking exercise. Note how the "Commercial Standard" may pass chemical purity but fail on optical purity or DKP content compared to a high-fidelity process product.

Table 1: Benchmarking Comparison
ParameterCommercial Standard (Typical)High-Purity Product (Target)Analytical Method
Chemical Purity (Area %) 98.5%> 99.5% RP-HPLC (UV 254nm)
Optical Purity (L-Isomer) 97.0%> 99.8% Chiral HPLC
D-Isomer Content 3.0%< 0.2% Chiral HPLC
DKP Impurity (m/z 191) 1.2%Not Detected LC-MS (EIC)
Water Content Variable< 1.0% Karl Fischer
Interpretation of Results
  • Racemization Control: The presence of >1% D-isomer in the commercial standard indicates uncontrolled base exposure during synthesis or purification. The High-Purity Product demonstrates superior process control (likely using low-base coupling conditions like DIC/Oxyma or controlled Fmoc-deprotection).

  • Stability (DKP): Detection of m/z 191 confirms DKP formation. This is often a result of poor storage (moisture exposure) or thermal stress. A "Not Detected" result implies a robust lyophilization and storage protocol.

References

  • Tailhades, J., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Link

  • Wang, S., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Link

  • United States Pharmacopeia (USP). General Chapter <1055> Biotechnology-Derived Articles - Peptide Mapping. Link

  • Phenomenex. Chiral HPLC Separations Guide. Link

  • Sotgia, S., et al. (2008).[1] Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine... using copper(II)-L-proline complex.[1] Journal of Chromatography A. Link

Sources

Safety Operating Guide

Operational Safety Protocol: Handling Phg-gly-OH in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Profile

Phg-gly-OH (L-Phenylglycyl-glycine) is a dipeptide containing the non-proteinogenic amino acid L-Phenylglycine. While often classified as Non-Hazardous under GHS criteria due to a lack of acute toxicity data, it must be handled under the Precautionary Principle .

The "Why" Behind the Protocol (Causality)

As a researcher, you are not just avoiding immediate injury; you are preventing sample contamination and long-term sensitization.

  • Bioactivity Potential: Phenylglycine derivatives are structural backbones in beta-lactam antibiotics (e.g., Ampicillin). While Phg-gly-OH itself is not an antibiotic, it shares structural motifs that can act as sensitizers upon repeated inhalation [1, 2].

  • Physical State Hazards: Dipeptides are typically zwitterionic solids found as fine, electrostatic powders. The primary risk is aerosolization during weighing, leading to inhalation or mucous membrane contact.

  • Sample Integrity: Human skin is a source of proteases and moisture. PPE protects the sample from you as much as it protects you from the sample.

Part 2: Personal Protective Equipment (PPE) Matrix

This system relies on a Redundancy Model : Engineering controls (Fume Hood) are the primary defense; PPE is the secondary fail-safe.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Respiratory Engineering Control: Certified Chemical Fume Hood.PPE Backup: N95 or P100 Respirator.Primary: Fume hood prevents aerosolized peptide dust from entering the breathing zone.Secondary: If weighing on an open bench (not recommended), a fitted N95 is mandatory to prevent sensitization [3].
Dermal (Hand) Double-Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff)Why Double Glove? Peptides in solution (especially with DMSO/DMF) can permeate thin gloves. The outer glove is sacrificial; change immediately upon splash.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders which can drift around lenses. Goggles provide a seal against dust entry.
Body Lab Coat (High-neck, snap closure)Prevents accumulation of peptide dust on street clothes, which could transport allergens outside the lab.

Part 3: Operational Workflow & Logistics

A. The Weighing Protocol (Critical Control Point)

The moment of highest risk is transferring the dry powder.

  • Static Management: Peptide powders are often static-charged and "jump." Use an anti-static gun or ionizer bar near the balance.

  • Draft Control: Minimize fume hood sash height to the lowest working position. High sash height creates turbulence that disperses powder.

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with other bioactive peptides to prevent cross-contamination.

B. Solubilization Logic

Phg-gly-OH is moderately soluble in water but may require specific conditions depending on the salt form (HCl vs. TFA salt).

  • Protocol: Add solvent to the powder, not powder to the solvent, to reduce splashing.

  • Exotherm Check: While rare for this dipeptide, always monitor for heat upon dissolution if using acidic/basic buffers.

C. Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling Phg-gly-OH, prioritizing engineering controls.

SafetyProtocol Start Start: Handling Phg-gly-OH CheckState Check Physical State Start->CheckState IsPowder Solid / Powder? CheckState->IsPowder IsSolution Liquid Solution? CheckState->IsSolution Hood USE FUME HOOD (Engineering Control) IsPowder->Hood High Dust Risk PPE_Resp PPE: N95 Required if Hood Unavailable IsPowder->PPE_Resp No Hood Available IsSolution->Hood Volatile Solvent? Bench Open Bench Allowed (With Splash Protection) IsSolution->Bench Aqueous/Non-Volatile PPE_Std PPE: Nitrile Gloves + Goggles Hood->PPE_Std Bench->PPE_Std PPE_Resp->PPE_Std Action Proceed with Experiment PPE_Std->Action

Caption: Decision tree for engineering controls vs. PPE based on physical state (Powder vs. Solution).

Part 4: Disposal & Emergency Procedures[1]

Disposal Plan (RCRA/EPA Compliance)

Even if non-hazardous, never dispose of research peptides down the drain.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels go into Solid Chemical Waste .

  • Liquid Waste:

    • Aqueous: Collect in "Aqueous Waste - Non-Halogenated."

    • Organic (if dissolved in DMSO/DMF): Collect in "Organic Waste - Non-Halogenated."

  • Labeling: Clearly label the waste container with the full chemical name: "Phenylglycyl-glycine solution."

Emergency Response[1]
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.

  • Skin Contact: Wash with soap and copious water for 15 minutes.

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (to suppress dust), then wipe up and dispose of as solid waste [4].

Part 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Glycine and Phenylglycine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.